6-Amino-4-methylnicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFFOOSODQYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433364 | |
| Record name | 6-Amino-4-methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-11-4 | |
| Record name | 6-Amino-4-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179555-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Amino-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 6-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physicochemical properties, and insights into its synthetic pathways. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide furnishes information on related compounds and relevant biological pathways to provide a foundational understanding for researchers. All quantitative data is presented in structured tables for clarity, and conceptual workflows are visualized using diagrams.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. Its unique structure makes it a potential building block for the synthesis of more complex molecules with diverse biological activities.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 179555-11-4[1] |
| IUPAC Name | 6-Amino-4-methylpyridine-3-carboxylic acid |
| Molecular Formula | C₇H₈N₂O₂[1] |
| InChI | 1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)[1] |
| InChIKey | FBKFFOOSODQYPO-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=C(N=C1)N)C(=O)O |
Physicochemical Properties
A comprehensive summary of the physicochemical properties of this compound is presented below. Data for the closely related and more extensively studied 6-Methylnicotinic acid is included for comparison.
| Property | This compound | 6-Methylnicotinic acid |
| Molecular Weight | 152.15 g/mol [1] | 137.14 g/mol |
| Physical Form | Solid[1] | White to light yellow to light orange powder to crystals[2] |
| Melting Point | Not available | 210-213 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Sparingly soluble in water[2] |
| Purity (typical) | ≥95%[1] | Not specified |
| Storage | Keep in dark place, inert atmosphere, room temperature[1] | Store under inert gas at room temperature[2] |
Synthesis and Experimental Protocols
General Synthetic Workflow for Nicotinic Acid Derivatives
The synthesis of substituted nicotinic acids can be approached through various routes. A common strategy involves the modification of a pre-existing pyridine ring. The following diagram illustrates a conceptual workflow.
Caption: A generalized workflow for the synthesis of substituted nicotinic acids.
Example Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde
This protocol, adapted from a published source, details the synthesis of a related nicotinic acid derivative and showcases common laboratory techniques in this area of chemistry.[3]
Materials:
-
2-Chloronicotinic acid
-
N-methylaniline
-
Diisopropylethylamine
-
Deionized water
-
Concentrated hydrochloric acid
-
Thionyl chloride
-
Dichloromethane (dry)
-
Morpholine
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)
Procedure:
-
Amination:
-
In a 100 mL microwave reactor vessel, combine 2-chloronicotinic acid (1.58 g, 10 mmol), N-methylaniline (3.22 g, 30 mmol), diisopropylethylamine (3.88 g, 30 mmol), and deionized water (20 mL).[3]
-
Seal the vessel and irradiate the mixture at 200°C for 2 hours with stirring in a microwave reactor.[3]
-
After cooling, transfer the mixture to a round-bottom flask and acidify to pH 3-4 with concentrated hydrochloric acid.[3]
-
Cool the mixture in an ice bath for 30 minutes to precipitate the product, 6-(methyl(phenyl)amino)nicotinic acid.[3]
-
-
Amide Formation:
-
Suspend the 6-(methyl(phenyl)amino)nicotinic acid (2.28 g, 10 mmol) in dry dichloromethane (50 mL) in a three-necked round-bottom flask and cool to 0°C.[3]
-
Slowly add thionyl chloride (1.43 g, 12 mmol) dropwise over 15 minutes.[3]
-
Stir the reaction at room temperature for 2 hours until the solution becomes clear.[3]
-
In a separate flask, dissolve morpholine (1.05 g, 12 mmol) and triethylamine (2.02 g, 20 mmol) in dry dichloromethane (20 mL) and add this solution to the reaction mixture.[3]
-
-
Reduction to Aldehyde:
-
Dissolve the resulting morpholinamide (2.97 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool to 0°C.[3]
-
Slowly add lithium tri-tert-butoxyaluminum hydride (15 mL of a 1.0 M solution in THF, 15 mmol) dropwise, maintaining the temperature below 5°C.[3]
-
Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride and lithium tri-tert-butoxyaluminum hydride are hazardous and require careful handling under anhydrous conditions.[3]
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been detailed in the reviewed literature. However, the broader class of nicotinic acid derivatives has been investigated for various pharmacological effects, including antimicrobial activity. Furthermore, as an amino acid derivative, it is pertinent to consider its potential interaction with nutrient-sensing pathways such as the mTOR signaling pathway.
Potential Antimicrobial Activity
Studies on novel nicotinic acid derivatives have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. For instance, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown strong to very strong activity with minimal inhibitory concentrations (MIC) in the range of 1.95 µg/mL to 15.62 µg/mL.[4][5] These findings suggest that the nicotinic acid scaffold can be a valuable pharmacophore for the development of new antibacterial agents. The biological activity of this compound would require dedicated screening to be determined.
Relevance to the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. As this compound is an amino acid derivative, it could potentially influence this pathway. The mTORC1 complex integrates signals from amino acids, growth factors, and energy status to control protein synthesis and other anabolic processes.
The following diagram illustrates a simplified overview of the mTORC1 signaling pathway, highlighting the role of amino acids.
References
- 1. This compound | 179555-11-4 [sigmaaldrich.com]
- 2. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry and drug development due to its structural similarity to nicotinic acid (Vitamin B3) and its derivatives, which are known to have various biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in pharmaceutical formulations, for predicting its pharmacokinetic profile, and for designing novel therapeutic agents. This technical guide provides a summary of the available physicochemical data, detailed methodologies for its experimental determination, and an overview of its potential biological relevance.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known information for the target compound and a structurally related compound, 6-Methylnicotinic acid, for comparative purposes.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 179555-11-4 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Table 2: Physicochemical Data for 6-Methylnicotinic acid (for comparison)
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| CAS Number | 3222-47-7 | [2] |
| Physical Form | White to light yellow powder/crystals | [3] |
| Melting Point | 210-213 °C | [3][4] |
| Water Solubility | Sparingly soluble | [3] |
| pKa (Predicted) | 2.37 ± 0.10 | [3] |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, this section outlines detailed, standard methodologies for the determination of its key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough determination may be necessary).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Solubility Determination
Solubility in various solvents is critical for formulation development and for predicting absorption.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, dimethyl sulfoxide (DMSO), and buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, 9).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different physiological pH values, which influences its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a co-solvent system if aqueous solubility is low.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) are determined from the inflection points of the titration curve. For an acidic group, the pKa is the pH at which half of the group is ionized. For a basic group, the pKa of the conjugate acid is determined.
-
Spectral Properties
-
UV-Visible Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly the pyridine ring and its substituents. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters.
-
Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of characteristic functional groups. Expected peaks would include those for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching (aromatic ring), and C-H stretching (methyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity. Signals for the aromatic protons, the methyl protons, and the amine protons would be expected.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
Biological Activity and Signaling Pathways
Substituted nicotinic acids are known to interact with various biological targets. Notably, 6-amino substituted nicotinic acids have been identified as agonists of the G-protein coupled receptor GPR109b.
GPR109b Signaling Pathway
GPR109b, also known as Hydroxycarboxylic acid receptor 3 (HCA3), is a receptor for nicotinic acid and related compounds. Its activation is linked to the inhibition of lipolysis in adipocytes.
Caption: GPR109b signaling pathway initiated by an agonist.
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a framework for its systematic physicochemical characterization. The outlined experimental protocols are robust and widely accepted in the pharmaceutical sciences. The potential biological activity of this compound as a GPR109b agonist suggests a promising area for further investigation in the context of metabolic diseases. A thorough understanding of its physicochemical properties is a prerequisite for advancing its development as a potential therapeutic agent.
References
Solubility Profile of 6-Amino-4-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its solubility in various solvents is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides an in-depth overview of the available solubility data for this compound and related compounds, details experimental protocols for solubility determination, and presents a generalized workflow for these procedures.
Data Presentation: Solubility of this compound and Related Compounds
The following tables summarize the available qualitative and quantitative solubility data.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Disclaimer: Specific quantitative data for this compound is not publicly available. The information below is based on general characteristics of similar molecules and should be confirmed experimentally. | ||
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred from related compounds |
| Water | Likely Sparingly Soluble | Inferred from related compounds |
| Methanol | Likely Slightly Soluble | Inferred from related compounds |
| Ethanol | Likely Slightly Soluble | Inferred from related compounds |
Table 2: Solubility of 6-Methylnicotinic Acid (CAS: 3222-47-7)
| Solvent | Concentration | Method | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Room Temperature | [2] |
| Water | Sparingly Soluble | Not Specified | Not Specified | [2] |
| Methanol | Slightly Soluble | Not Specified | Room Temperature | [2] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. The following are standard experimental protocols used in the pharmaceutical industry.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by back-calculating from the concentration of the diluted sample.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.
Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.
Methodology (Nephelometry):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation and Detection: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.
-
Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.
References
Spectroscopic Analysis of 6-Amino-4-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for 6-Amino-4-methylnicotinic acid (CAS 179555-11-4). Due to a lack of publicly available experimental spectra for this specific compound, this document presents data for the closely related this compound methyl ester, alongside predicted data for the parent acid. Additionally, generalized experimental protocols for obtaining such spectra are detailed to aid researchers in their analytical workflows.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound and its methyl ester.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | ~8.0 | s | - | H-2 |
| ~6.5 | s | - | H-5 | |
| ~4.5-5.5 | br s | - | -NH₂ | |
| ~2.3 | s | - | -CH₃ | |
| ~12.0-13.0 | br s | - | -COOH | |
| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~168 | C=O (Carboxylic Acid) |
| ~160 | C-6 | |
| ~150 | C-2 | |
| ~148 | C-4 | |
| ~115 | C-3 | |
| ~108 | C-5 | |
| ~18 | -CH₃ | |
| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | 3400-3200 | N-H stretch (Amino group) |
| 3300-2500 | O-H stretch (Carboxylic acid) | |
| 1710-1680 | C=O stretch (Carboxylic acid) | |
| 1640-1600 | N-H bend (Amino group) | |
| 1600-1450 | C=C and C=N stretch (Aromatic ring) | |
| 1320-1210 | C-O stretch (Carboxylic acid) | |
| 920 | O-H bend (Carboxylic acid dimer) | |
| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |
Table 4: Mass Spectrometry Data
| Compound | m/z | Fragmentation Pattern |
| This compound (Predicted) | 152 | [M]⁺ |
| 135 | [M-OH]⁺ | |
| 107 | [M-COOH]⁺ | |
| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols suitable for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
-
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Place the ATR crystal with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The concentration should be low, typically in the range of 1-10 µg/mL, to avoid saturating the detector.
-
-
Ionization Method : Electrospray ionization (ESI) is a suitable method for this type of molecule, as it is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.
-
Mass Analysis :
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) can be effective, while the amino group can be protonated in positive ion mode ([M+H]⁺).
-
For fragmentation analysis (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.
-
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions to confirm the molecular weight and deduce structural features.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.
References
Biological Activity of 6-Amino-4-methylnicotinic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 6-Amino-4-methylnicotinic acid and its derivatives, with a focus on their potential therapeutic applications. Due to the specific nature of this compound, this guide also incorporates data from closely related nicotinic acid derivatives to provide a broader context for its potential biological profile. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and enzyme inhibitory activities of various nicotinic acid derivatives, providing a comparative baseline for the potential efficacy of this compound derivatives.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below is for a series of acylhydrazone and N-acetyl-1,3,4-oxadiazoline derivatives of nicotinic acid.
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives (MIC in µg/mL) [1][2]
| Compound | Staphylococcus epidermidis ATCC 12228 | Staphylococcus aureus ATCC 43300 (MRSA) | Bacillus subtilis ATCC 6633 | Candida albicans ATCC 10231 |
| Acylhydrazone Derivative 13 | 1.95 | 7.81 | - | - |
| N-acetyl-1,3,4-oxadiazoline Derivative 25 | - | 15.62 | 7.81 | - |
Note: '-' indicates data not reported in the cited sources.
Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following data showcases the cytotoxic potential of various pyridine and nicotinonitrile derivatives against human cancer cell lines.
Table 2: Cytotoxic Activity of Pyridine and Nicotinonitrile Derivatives (IC50 in µM) [3][4]
| Compound | Cell Line | IC50 (µM) |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 3 | MCF-7 (Breast Cancer) | 2.85 ± 0.1 |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 4 | MCF-7 (Breast Cancer) | 5.59 ± 0.3 |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 6 | MDA-MB-231 (Breast Cancer) | 10.23 ± 0.8 |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 6 | MCF-7 (Breast Cancer) | 9.47 ± 0.7 |
| Doxorubicin (Control) | MDA-MB-231 (Breast Cancer) | 3.18 ± 0.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 4.17 ± 0.2 |
Enzyme Inhibitory and Receptor Binding Activity
The inhibitory constant (Ki) and IC50 values are crucial for assessing the potential of compounds to modulate enzyme or receptor activity. The data below highlights the activity of 6-aminonicotinic acid analogues at GABAA receptors and the inhibitory potential of other derivatives against various kinases.
Table 3: GABAA Receptor Binding Affinity of 6-Aminonicotinic Acid Analogues [5]
| Compound | GABA(A) Receptor Binding Affinity (Ki in µM) |
| 6-Aminonicotinic acid (3) | 1.1 - 24 |
| Tetrahydropyridine analogue of 6-aminonicotinic acid (22) | 0.044 |
Table 4: Kinase Inhibitory Activity of a 5-hydroxybenzothiophene Derivative [6]
| Compound | Kinase Target | IC50 (nM) |
| Hydrazide derivative 16b | Clk4 | 11 |
| Hydrazide derivative 16b | DRAK1 | 87 |
| Hydrazide derivative 16b | haspin | 125.7 |
| Hydrazide derivative 16b | Clk1 | 163 |
| Hydrazide derivative 16b | Dyrk1B | 284 |
| Hydrazide derivative 16b | Dyrk1A | 353.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of nicotinic acid derivatives and the evaluation of their biological activities, based on protocols described in the cited literature.
Synthesis of Acylhydrazone Derivatives of Nicotinic Acid[1][2]
-
Dissolution: Dissolve 0.01 mole of nicotinic acid hydrazide in 20 mL of 96% ethanol.
-
Addition of Aldehyde: Add 0.011 mole of the appropriate aldehyde to the solution.
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Isolation and Purification: Filter the precipitate, and recrystallize it from ethanol to obtain the pure acylhydrazone derivative.
In Vitro Cytotoxicity MTT Assay[4]
-
Cell Seeding: Culture mammary gland breast cancer (MCF-7) and breast cancer (MDA-MB-231) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 48 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: After incubation, treat the cells with different concentrations of the test compounds and incubate for a further 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Kinase Inhibition Assay (General Protocol)[7]
-
Assay Principle: Kinase activity is typically measured using a homogeneous time-resolved fluorescence (HTRF) assay. This assay measures the phosphorylation of a substrate by the kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a specific substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add detection reagents, which typically include a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate.
-
HTRF Signal Measurement: Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways relevant to the biological evaluation of this compound and its derivatives.
General Synthesis Workflow for Nicotinic Acid Derivatives
Caption: General workflow for the synthesis and purification of nicotinic acid derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Potential Kinase Inhibition Signaling Pathway
Caption: Potential mechanism of action for kinase inhibitor derivatives targeting cancer signaling pathways.[7]
This guide serves as a starting point for researchers interested in the biological activities of this compound and its derivatives. The provided data and protocols from related compounds offer valuable insights and methodologies that can be adapted for the exploration of this specific chemical scaffold. Further research is warranted to elucidate the specific biological profile of this compound derivatives and their potential as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein and lipid kinase inhibitors as targeted anticancer agents of the Ras/Raf/MEK and PI3K/PKB pathways - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-4-methylnicotinic Acid: A Versatile Scaffold for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the construction of biologically active molecules. Its unique arrangement of a carboxylic acid, an amino group, and a methyl group on the pyridine core provides multiple reactive sites for derivatization, enabling the creation of diverse chemical libraries for drug discovery and materials science. The pyridine ring is a common motif in many pharmaceuticals, and the substituents on this core scaffold allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and target binding affinity.
This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 179555-11-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Keep in dark place, inert atmosphere, room temperature | --INVALID-LINK-- |
Synthesis
A general workflow for a potential synthetic approach is outlined below.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related structures, the following characteristic peaks can be predicted.
¹H NMR (Proton NMR):
-
Aromatic protons on the pyridine ring.
-
A singlet corresponding to the methyl group protons.
-
A broad singlet for the amino group protons.
-
A broad singlet for the carboxylic acid proton.
¹³C NMR (Carbon-13 NMR):
-
Signals corresponding to the carbon atoms of the pyridine ring.
-
A signal for the methyl group carbon.
-
A signal for the carboxylic acid carbonyl carbon.
Researchers are advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) upon synthesis or acquisition of the compound to confirm its identity and purity.
Applications in Organic Synthesis
This compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. The presence of the carboxylic acid and amino groups allows for a range of chemical transformations.
Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide via coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of diverse compound libraries.
Experimental Protocol: General Procedure for Amide Coupling
Caption: General workflow for amide coupling of this compound.
Methodology:
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) is added the desired amine (1.0-1.2 eq).
-
A coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 2-12 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove unreacted starting materials and coupling reagents.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide.
Derivatization of the Amino Group
The 6-amino group can undergo various reactions such as acylation, alkylation, and sulfonylation to introduce further diversity into the molecular scaffold.
Synthesis of Biologically Active Molecules
Nicotinic acid and its derivatives are known to be key components in a variety of biologically active compounds. This compound is a promising starting material for the synthesis of enzyme inhibitors, such as those targeting kinases and Poly(ADP-ribose) polymerase (PARP).
Potential Application in Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyridine nitrogen and the amino group of this compound can potentially serve as hydrogen bond donors and acceptors, respectively. The carboxylic acid can be functionalized to occupy other pockets of the ATP-binding site.
Caption: Logical relationship for kinase inhibitor design.
Quantitative Data
Due to the limited availability of published research specifically on this compound as a building block, extensive quantitative data on reaction yields and biological activities of its derivatives are not available. The following table provides hypothetical examples based on typical yields for the described transformations.
| Reaction Type | Substrate | Product | Typical Yield (%) |
| Amide Coupling | This compound + Benzylamine | 6-Amino-N-benzyl-4-methylnicotinamide | 70-95 |
| Esterification | This compound | Methyl 6-amino-4-methylnicotinate | 80-95 |
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science. While detailed synthetic and characterization data for the parent molecule are currently scarce, its potential for elaboration into complex and biologically active compounds is significant. Further research into the synthesis and derivatization of this scaffold is warranted to fully explore its utility in the development of novel chemical entities.
Potential Therapeutic Targets of 6-Amino-4-methylnicotinic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-4-methylnicotinic acid, a substituted nicotinic acid derivative, has emerged as a compound of interest in drug discovery. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on the G protein-coupled receptor GPR109b. While quantitative data for this specific molecule is limited in publicly available literature, this document synthesizes the existing knowledge on the broader class of 6-amino-substituted nicotinic acids and their interaction with GPR109b. Detailed experimental protocols for assessing target engagement and signaling are provided, alongside visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development.
Primary Therapeutic Target: GPR109b (HCAR3)
The primary potential therapeutic target for this compound is the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3). Research has identified that the class of compounds to which this compound belongs, namely 6-amino-substituted nicotinic acids, act as highly selective agonists for GPR109b.[1] This receptor is a member of the hydroxycarboxylic acid receptor family, which also includes GPR109a (HCAR2) and GPR81 (HCAR1).
GPR109b is predominantly expressed in adipocytes and immune cells. Its activation is associated with anti-lipolytic effects, suggesting a potential role in metabolic disorders. Unlike its close homolog GPR109a, which is the receptor for niacin and is associated with flushing as a side effect, selective agonists of GPR109b may offer a therapeutic advantage.
Quantitative Data for Related Ligands
Table 1: Activity of Representative Ligands on GPR109b
| Compound Class | Reported Activity | Reference |
|---|---|---|
| 6-Amino-substituted nicotinic acids | Selective agonists of GPR109b | [1] |
| 3-Nitro-4-substituted-aminobenzoic acids | Potent and highly selective agonists of GPR109b |[1] |
Note: Specific quantitative values for this compound are not provided in the source literature.
Signaling Pathway of GPR109b
GPR109b, like other members of the HCAR family, primarily couples to the inhibitory G protein, Gαi. Activation of the receptor by an agonist such as this compound is expected to initiate a canonical Gαi signaling cascade.
Signaling Cascade:
-
Ligand Binding: this compound binds to the orthosteric site of GPR109b.
-
G Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
G Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate.
-
Downstream Effector Modulation: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
This reduction in cAMP levels is the primary mechanism through which GPR109b activation exerts its physiological effects, such as the inhibition of lipolysis in adipocytes.
Experimental Protocols
To assess the activity of this compound or other potential ligands at GPR109b, the following experimental protocols are recommended.
GTPγS Binding Assay
This functional assay measures the initial step of G protein activation following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G protein activation via GPR109b.
Materials:
-
Cell membranes prepared from a cell line stably or transiently expressing human GPR109b.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filter mats and cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR109b in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Cell membranes (typically 5-20 µg of protein per well).
-
GDP (final concentration typically 10-100 µM).
-
Test compound at desired concentrations.
-
-
Incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the downstream effect of Gαi activation, which is the inhibition of cAMP production.
Objective: To determine the inhibitory effect of a test compound on adenylyl cyclase activity, as measured by a decrease in intracellular cAMP levels.
Materials:
-
A cell line expressing human GPR109b (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Seed GPR109b-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at room temperature.
-
Add the test compound at various concentrations and incubate for a further 15-30 minutes.
-
Add forskolin (a concentration that gives a submaximal stimulation, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Other Potential Therapeutic Targets
Currently, the primary and most well-supported potential therapeutic target for this compound and related compounds is GPR109b. Broader searches of scientific literature have not revealed significant, reproducible activity at other targets. However, as with any small molecule, off-target effects are always a possibility and should be investigated through comprehensive screening panels during later stages of drug development.
Conclusion
This compound holds promise as a selective agonist of GPR109b, a receptor implicated in metabolic regulation. This technical guide has outlined the current understanding of its primary therapeutic target, the associated signaling pathway, and detailed experimental protocols for its characterization. Further research is warranted to determine the specific quantitative pharmacology of this compound at GPR109b and to explore its therapeutic potential in relevant disease models. The provided methodologies and visualizations serve as a foundation for these future investigations.
References
In Silico Modeling of 6-Amino-4-methylnicotinic Acid Interactions with GPR109b: A Technical Guide
Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 6-Amino-4-methylnicotinic acid's interaction with its target receptor, G protein-coupled receptor 109b (GPR109b or HCAR3). This compound is part of a series of 6-amino-substituted nicotinic acids that have been identified as selective agonists for GPR109b.[1] Given the absence of an experimentally determined structure for GPR109b, this guide outlines a complete in silico workflow, commencing with homology modeling to generate a reliable three-dimensional receptor structure. Subsequently, detailed protocols for molecular docking are provided to predict the binding mode of this compound within the GPR109b binding pocket. The guide culminates with a methodology for performing molecular dynamics simulations to assess the stability of the ligand-receptor complex and to characterize the dynamic interactions. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and the study of GPCRs.
Introduction
This compound belongs to a class of compounds recognized for their selective agonist activity at the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3).[1] GPR109b is a member of the hydroxycarboxylic acid receptor family and is primarily coupled to the inhibitory G protein, Gαi.[2][3] Upon activation, GPR109b initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This mechanism of action makes GPR109b a potential therapeutic target for various metabolic and inflammatory disorders.
The rational design of novel and potent GPR109b modulators is hampered by the lack of an experimentally resolved three-dimensional structure. In silico modeling techniques offer a powerful alternative to elucidate the structural basis of ligand recognition and activation of this receptor. This guide presents a step-by-step methodology for building a homology model of GPR109b, docking this compound into the predicted binding site, and simulating the dynamic behavior of the resulting complex.
GPR109b Signaling Pathway
GPR109b, upon binding of an agonist such as this compound, undergoes a conformational change that activates the associated heterotrimeric G protein. The Gαi subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The reduction in cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA), leading to a cellular response.
In Silico Modeling Workflow
The comprehensive in silico investigation of the interaction between this compound and GPR109b follows a multi-step computational protocol. This workflow is designed to overcome the absence of an experimental receptor structure and to provide detailed insights into the molecular recognition process.
Quantitative Data on GPR109b Agonists
| Ligand | Parameter | Value (µM) | Cell System/Assay |
| 2-OH-octanoic acid | EC50 | ~4 | GTPγS binding assay |
| 3-OH-octanoic acid | EC50 | ~8 | GTPγS binding assay |
| Acifran | EC50 | ~10 | Calcium mobilization assay |
| Nicotinic Acid | EC50 | >1000 | Calcium mobilization assay |
Table 1: Representative quantitative data for GPR109b agonists. EC50 values indicate the concentration of the agonist that gives half-maximal response. Data is compiled from various sources for illustrative purposes.[3][4]
Detailed Methodologies
Homology Modeling of GPR109b
Objective: To construct a three-dimensional model of the human GPR109b receptor based on the crystal structure of a homologous protein.
Protocol:
-
Template Selection:
-
Obtain the amino acid sequence of human GPR109b from a protein database (e.g., UniProt: Q8TDS4).
-
Perform a BLASTp search against the Protein Data Bank (PDB) to identify suitable template structures. Prioritize templates with high sequence identity (>30%), resolution (<2.5 Å), and functional relevance (e.g., other Class A GPCRs in an inactive or active state). The human hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) or other closely related GPCRs are potential templates.
-
-
Sequence Alignment:
-
Perform a multiple sequence alignment of the GPR109b query sequence with the selected template(s) using tools like ClustalW or T-Coffee.
-
Manually inspect and refine the alignment, particularly in the transmembrane helical regions and loop regions, to ensure correct positioning of conserved motifs.
-
-
Model Building:
-
Utilize homology modeling software such as MODELLER or a web-based server like SWISS-MODEL.
-
Provide the sequence alignment and the template PDB file(s) as input.
-
Generate a pool of 100-200 independent models.
-
-
Model Evaluation and Refinement:
-
Assess the stereochemical quality of the generated models using Ramachandran plots (e.g., via PROCHECK). A good model should have over 90% of residues in the most favored regions.
-
Evaluate the models using scoring functions like DOPE (Discrete Optimized Protein Energy) in MODELLER or QMEAN in SWISS-MODEL.
-
Select the model with the best scores for further refinement.
-
Perform loop refinement for the extracellular and intracellular loop regions, as these are often the most variable and poorly resolved parts of the model.
-
Perform energy minimization of the final model using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes.
-
Molecular Docking of this compound
Objective: To predict the binding conformation and interactions of this compound within the GPR109b homology model.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound. Its SMILES string is Cc1cc(c(N)nc1)C(=O)O.
-
Convert the 2D structure to a 3D conformation using software like Open Babel or Maestro.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Receptor Preparation:
-
Add hydrogen atoms to the GPR109b homology model.
-
Assign partial charges to the receptor atoms.
-
Define the binding site. This can be done by identifying the pocket corresponding to the ligand-binding site in the template structure or by using pocket prediction algorithms. For GPCRs, the orthosteric binding site is typically located within the transmembrane helical bundle.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina or Glide.
-
Define a grid box that encompasses the entire predicted binding site.
-
Perform the docking simulation, allowing for flexibility of the ligand. It is also possible to allow for limited flexibility of key receptor side chains (induced fit docking).
-
Generate a set of possible binding poses (e.g., 10-20).
-
-
Pose Analysis and Selection:
-
Rank the docking poses based on their predicted binding affinity (e.g., docking score in kcal/mol).
-
Visually inspect the top-ranked poses using molecular visualization software like PyMOL or VMD.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor for each pose.
-
Select the most plausible binding pose based on a combination of the docking score and the formation of chemically meaningful interactions with key residues.
-
Molecular Dynamics Simulation
Objective: To evaluate the stability of the this compound-GPR109b complex and to characterize the dynamics of their interaction in a simulated physiological environment.
Protocol:
-
System Setup:
-
Embed the docked ligand-receptor complex into a pre-equilibrated lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.
-
Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any bad contacts.
-
-
Equilibration:
-
Perform a multi-stage equilibration process.
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Apply positional restraints to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.
-
NPT Equilibration: Switch to a constant pressure ensemble and continue the equilibration. Gradually release the positional restraints on the protein and ligand.
-
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to identify stable hydrogen bonds and other key interactions between the ligand and the receptor.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the receptor.
-
Conclusion
This technical guide provides a robust and detailed workflow for the in silico modeling of this compound's interactions with its target receptor, GPR109b. By following the outlined protocols for homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural determinants of ligand binding and receptor activation. These computational approaches can significantly aid in the structure-based design of novel and more potent GPR109b modulators for therapeutic applications. The methodologies described herein are adaptable and can serve as a foundation for the computational investigation of other small molecules targeting GPCRs with unknown experimental structures.
References
- 1. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-4-methylnicotinic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-4-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this paper contextualizes its discovery and history within the broader landscape of nicotinic acid analogs. A detailed, representative experimental protocol for the synthesis of a closely related aminopyridine carboxylic acid is presented, alongside a discussion of the general applications of this class of compounds as versatile chemical intermediates. This guide aims to serve as a foundational resource for researchers utilizing aminonicotinic acid scaffolds in their work.
Introduction and Historical Context
The discovery and development of nicotinic acid (niacin or vitamin B3) and its derivatives have a rich history intertwined with the progress of nutritional science and pharmacology. Initially identified through its role in preventing pellagra, nicotinic acid was later recognized for its lipid-lowering properties, establishing it as a valuable therapeutic agent.[1][2] This led to extensive research into a wide array of nicotinic acid analogs, with modifications to the pyridine ring aimed at enhancing efficacy, reducing side effects, or enabling their use as chemical building blocks for more complex molecules.
The introduction of amino and methyl groups to the nicotinic acid scaffold, as seen in This compound (CAS Number: 179555-11-4), represents a strategic functionalization. Such modifications are crucial in modern drug discovery, providing points for further chemical elaboration and influencing the molecule's physicochemical properties. While the specific discovery of this compound is not well-documented in dedicated historical accounts, its emergence is a logical progression in the exploration of substituted pyridine carboxylic acids as versatile intermediates in organic synthesis.[3][4] These compounds are key components in the construction of novel molecular architectures for pharmaceuticals and advanced materials.[5]
Physicochemical Properties
Quantitative data for this compound is not extensively published. However, based on its structure and data from closely related analogs, the following properties can be inferred.
| Property | Value (Estimated/Inferred) | Reference |
| CAS Number | 179555-11-4 | |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents | General knowledge |
| Melting Point | >300 °C (decomposes) | Inferred from analogs |
Synthesis and Experimental Protocols
Representative Synthesis of a Functionalized Aminopyridine Carboxylic Acid
This protocol details the synthesis of 4-aminopyridine-2-carboxylic acid via the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[6]
Materials:
-
4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
-
10% Palladium on activated carbon (Pd/C)
-
10% aqueous Lithium Hydroxide (LiOH) solution
-
Hydrogen gas (H₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diatomaceous earth (Celite)
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Stirring hot plate
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable high-pressure reaction vessel.[6]
-
The vessel is sealed and purged with hydrogen gas twice to remove air.[6]
-
The mixture is then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[6]
-
Following the initial hydrogenation period, the temperature is increased to 70°C, and the reaction is maintained for an additional 12 hours.[6]
-
After cooling, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.[6]
-
The filtrate is then acidified to a pH of 3 with concentrated HCl, which results in the precipitation of the product.[6]
-
The solid product is collected by filtration, washed with cold water, and dried under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[6]
Expected Yield: 4.6 g (99%)[6]
Applications in Drug Discovery and Materials Science
Aminonicotinic acids, including this compound, are primarily valued as versatile intermediates in the synthesis of more complex molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be converted into various functional groups, makes them ideal starting materials.
-
Pharmaceutical Synthesis: These compounds serve as crucial building blocks for active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in many drugs, and the amino and carboxylic acid groups provide handles for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[7] They are used in the synthesis of antihypertensives, anti-inflammatory agents, and antivirals.[8]
-
Materials Science: Carboxylic acid-functionalized pyridines are employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis.[5]
Signaling Pathways and Biological Relevance
While direct biological activity data for this compound is scarce, nicotinic acid and its analogs are known to interact with specific signaling pathways. A primary example is the G-protein coupled receptor GPR109A (also known as HM74A), which mediates the lipid-lowering effects of nicotinic acid.[9]
References
- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Amino-4-methylnicotinic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinic acid is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogs are known to play roles in various biological processes, and their study in cell culture is crucial for understanding their potential therapeutic applications. This document provides a detailed protocol for the dissolution and application of this compound in a cell culture setting, compiled from available data on the compound and its structural relatives. Due to the limited specific data on this compound, the following protocols include recommendations for initial validation experiments.
Data Presentation: Solubility and Cytotoxicity of Related Compounds
| Compound | Solvent | Solubility | Cell Line | Cytotoxicity Metric & Value |
| Nicotinic acid | DMSO | ~1 mg/mL[1] | AH109A-TC cancer cells | Reduces invasion at 20 and 40 µM[1] |
| Nicotinic acid | Water | 18 g/L[2] | Normal Human Epidermal Keratinocytes | Used at 1, 3, 10, 30, and 100 µM[3] |
| Nicotinamide | DMSO | 50 mg/mL[4] | K562 (myeloid cell line) | IC50 = 0.03433 M[5] |
| Nicotine | - | - | MRC-5 (lung fibroblasts) | ~50% cell death at 2 mM[6] |
Note: The provided data is for related compounds and should be used as a guideline. It is imperative to determine the specific solubility and cytotoxicity of this compound for your experimental system.
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the product sheet), weigh out the corresponding mass.
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
Determination of Working Concentration and Cytotoxicity (MTT Assay)
It is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range, based on related compounds, is 1 µM to 10 mM. Remember to include a vehicle control (medium with the highest concentration of DMSO used for dilution) and an untreated control.
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells. Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Select a working concentration for your experiments that shows minimal cytotoxicity.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for preparing and using this compound.
Postulated Signaling Pathway
As a derivative of nicotinic acid, this compound may interact with the nicotinic acid receptor, GPR109A. The following diagram illustrates the canonical GPR109A signaling pathway.
Caption: GPR109A signaling pathway potentially activated by the compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 5. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of 6-Amino-4-methylnicotinic Acid Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. These application notes provide a comprehensive guide to the preparation, storage, and handling of stock solutions of this compound.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented below. It is important to note that detailed solubility data for this specific compound is not widely published. The information regarding suitable solvents is inferred from chemically related compounds such as 6-methylnicotinic acid.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | |
| Appearance | Solid | |
| Solubility (Inferred) | Sparingly soluble in water. Soluble in DMSO (e.g., up to 100 mg/mL with sonication). | [1][2][3] |
| Storage (Solid) | Room temperature, in a dark place under an inert atmosphere. |
Safety and Handling Precautions
This compound is a chemical substance that requires careful handling to avoid potential health hazards. Always consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5][7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]
-
Experimental Protocols
This section provides a detailed protocol for the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath sonicator
Protocol for Preparing a 100 mM Stock Solution in DMSO
-
Preparation:
-
Bring the container of this compound and anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Ensure all glassware and equipment are clean and dry.
-
-
Calculation:
-
The molecular weight of this compound is 152.15 g/mol .
-
To prepare a 100 mM stock solution, you will need 15.215 mg of the compound per 1 mL of DMSO.
-
Calculate the required mass of the compound based on your desired final volume. For example, for 2 mL of a 100 mM stock solution, you will need 30.43 mg.
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh the calculated amount of this compound.
-
-
Dissolution:
-
Transfer the weighed compound into an appropriately sized microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C may also aid dissolution.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C. For short-term storage, -20°C is acceptable.[1][3]
-
Solution Stability and Storage
The stability of the stock solution is crucial for obtaining consistent experimental results. Based on data for similar compounds, the following storage conditions are recommended.
| Storage Temperature | Shelf Life (in DMSO) |
| -80°C | 6 months |
| -20°C | 1 month |
Note: It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can impact the solubility and stability of the compound.[1][3] Avoid repeated freeze-thaw cycles.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols: The Potential of 6-Amino-4-methylnicotinic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug discovery. While direct enzyme inhibition data for this specific compound is not extensively documented in publicly available literature, its structural similarity to other aminonicotinic acid and aminopyridine derivatives suggests its potential as a modulator of enzyme activity. This document provides an overview of the prospective use of this compound in enzyme inhibition assays, drawing parallels from structurally related compounds. Detailed protocols for assays targeting enzymes known to be inhibited by analogous molecules, such as α-amylase, α-glucosidase, and acetylcholinesterase, are provided to facilitate the exploration of its inhibitory potential.
Introduction: The Rationale for Investigating this compound as an Enzyme Inhibitor
Enzyme inhibitors are fundamental tools in drug discovery, providing the basis for treatments of a wide array of diseases. The aminonicotinic acid scaffold is of significant interest due to its presence in various biologically active molecules. Derivatives of aminonicotinic acid have demonstrated inhibitory activity against several key enzymes. For instance, 5-aminonicotinic acid derivatives have been reported to inhibit α-amylase and α-glucosidase, enzymes implicated in type 2 diabetes.[1] Similarly, aminopyridine-based compounds have been identified as inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research.
Given these precedents, this compound represents a valuable candidate for screening against a panel of enzymes. Its unique substitution pattern may confer novel selectivity and potency. These application notes are intended to serve as a guide for researchers to systematically evaluate the enzyme inhibitory properties of this compound.
Potential Enzyme Targets and Therapeutic Areas
Based on the activities of structurally related molecules, this compound could be investigated as an inhibitor of the following enzyme classes:
-
Carbohydrate-Metabolizing Enzymes (α-amylase and α-glucosidase): Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[2][3]
-
Cholinesterases (Acetylcholinesterase - AChE): AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.[4]
-
Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5][6]
Quantitative Data for Structurally Related Compounds
To provide a reference for potential inhibitory potency, the following table summarizes the available data for aminonicotinic acid derivatives against relevant enzymes. It is important to note that these values are for related compounds and the activity of this compound will need to be determined experimentally.
| Compound Class | Target Enzyme | Inhibitor | IC50 / Ki | Reference |
| 5-Aminonicotinic Acid Derivatives | α-Amylase | Compound 4 | 11.13 ± 0.12 µM (IC50) | [1] |
| α-Glucosidase | Compound 4 | 12.16 ± 0.12 µM (IC50) | [1] | |
| Nicotinic Acid Derivatives | D-Aspartate Oxidase | 5-aminonicotinic acid | 3.80 μM (Ki) | [7] |
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted to test this compound.
α-Amylase Inhibition Assay
This assay is based on the principle that α-amylase hydrolyzes starch to smaller sugars. The remaining starch is quantified using an iodine solution, where a decrease in blue color indicates enzyme activity.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl₂
-
Iodine-Potassium Iodide (I₂-KI) solution
-
This compound
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a 0.5% (w/v) soluble starch solution in 0.5 M Tris-HCl buffer. Heat in a boiling water bath for 15 minutes to dissolve completely.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to the desired concentrations.
-
Assay in 96-well Plate:
-
Add 50 µL of the starch solution to each well.
-
Add 25 µL of the test compound at various concentrations.
-
Add 25 µL of α-amylase solution (2 units/mL in Tris-HCl buffer).
-
Include a positive control (acarbose) and a negative control (solvent vehicle).
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stopping the Reaction: Add 100 µL of I₂-KI solution to each well to stop the reaction.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Phosphate buffer (pH 6.8)
-
This compound
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve α-glucosidase in 0.1 M phosphate buffer.
-
Dissolve pNPG in 0.1 M phosphate buffer.
-
-
Inhibitor Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay in 96-well Plate:
-
Add 50 µL of the test compound at various concentrations to each well.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL).
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 50 µL of pNPG solution (5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Stopping the Reaction: Add 50 µL of 0.1 M Na₂CO₃ to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm.[9]
-
Calculation: Calculate the percentage of inhibition as described for the α-amylase assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare DTNB solution (10 mM) in phosphate buffer.
-
Prepare ATCI solution (14 mM) in deionized water (prepare fresh).
-
Prepare AChE solution (0.25 U/mL) in phosphate buffer.
-
-
Inhibitor Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay in 96-well Plate:
-
Add 120 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound at various concentrations.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of AChE solution.
-
Incubate at 25°C for 5 minutes.
-
-
Reaction Initiation: Add 20 µL of ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 5 minutes.[10]
-
Calculation: Determine the rate of reaction (change in absorbance per minute). Calculate the percentage of inhibition relative to the control without the inhibitor.
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway: α-Amylase and α-Glucosidase in Carbohydrate Digestion
Caption: Inhibition of carbohydrate digestion enzymes.
Signaling Pathway: Acetylcholinesterase in Cholinergic Synapse
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Protocol for the Synthesis of 6-Amino-4-methylnicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted aminonicotinic acids are pivotal structural motifs in medicinal chemistry and serve as versatile building blocks for the synthesis of a wide range of pharmaceutical agents.[1] Their pyridine core is a common feature in molecules designed to interact with various biological targets. 6-Amino-4-methylnicotinic acid, in particular, offers multiple functional groups—a primary amine, a carboxylic acid, and a methyl group on a pyridine scaffold—that can be strategically modified to develop novel compounds. These derivatives have potential applications as glucokinase activators for diabetes therapy and as histone deacetylase (HDAC3) inhibitors for targeting cancer stem cells.[1] This document provides a detailed protocol for a plausible synthetic route to this compound, starting from readily available precursors, followed by methods for creating its derivatives.
Overall Synthetic Strategy
The synthesis of the target compound, this compound, is proposed via a cyclocondensation reaction to construct the pyridine ring, followed by hydrolysis. This approach is advantageous due to its efficiency and the use of common starting materials.[2] The primary amino group and the carboxylic acid moiety on the final product serve as handles for further derivatization to generate a library of compounds for screening purposes.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the target compound and its subsequent derivatization.
Materials and Reagents
| Reagent | Supplier | Grade |
| Ethyl Acetoacetate | Sigma-Aldrich | Reagent Grade, ≥99% |
| Malononitrile | Sigma-Aldrich | Reagent Grade, 99% |
| Ammonium Acetate | Sigma-Aldrich | ACS Reagent, ≥98% |
| Piperidine | Sigma-Aldrich | ReagentPlus®, 99% |
| Ethanol | Fisher Scientific | Anhydrous, 200 proof |
| Phosphorus Oxychloride (POCl₃) | Sigma-Aldrich | Reagent Grade, ≥99% |
| Palladium on Carbon (10% Pd/C) | Sigma-Aldrich | Catalyst Grade |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | ACS Reagent, ≥97% |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | ACS Reagent, 37% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| HATU | Sigma-Aldrich | ≥98% (HPLC) |
| Morpholine | Sigma-Aldrich | ReagentPlus®, ≥99% |
Protocol 1: Synthesis of Ethyl 6-amino-4-methylnicotinate
This protocol is divided into three stages: ring formation, chlorination, and reductive dechlorination.
Step 1.1: Synthesis of Ethyl 2-amino-6-hydroxy-4-methylnicotinate (Pyridone Intermediate)
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (200 mL).
-
Add ethyl acetoacetate (0.1 mol, 13.01 g), malononitrile (0.1 mol, 6.61 g), and ammonium acetate (0.12 mol, 9.25 g).
-
Add piperidine (0.01 mol, 0.85 g, ~1 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield the pyridone intermediate as a solid.
Step 1.2: Synthesis of Ethyl 2-amino-6-chloro-4-methylnicotinate
-
In a 250 mL round-bottom flask protected by a calcium chloride drying tube, place the dried pyridone intermediate from Step 1.1 (0.08 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 1.5 eq, 0.12 mol, 18.4 g) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and pour it slowly onto crushed ice (~300 g) with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the chlorinated product.
Step 1.3: Synthesis of Ethyl 6-amino-4-methylnicotinate
-
In a Parr hydrogenation apparatus, dissolve the chlorinated intermediate from Step 1.2 (0.05 mol) in ammoniacal ethanol (150 mL).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol % loading).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Shake the reaction mixture at room temperature for 12-18 hours or until hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-amino-4-methylnicotinate, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol describes the final hydrolysis step.
-
Dissolve Ethyl 6-amino-4-methylnicotinate (0.04 mol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Add a 1 N aqueous solution of sodium hydroxide (NaOH, 3 eq, 120 mL).[3]
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water (20 mL).
-
Acidify the solution to a pH of approximately 3-4 using 2 N hydrochloric acid (HCl). A precipitate will form.[3]
-
Isolate the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as an off-white solid.[3]
Quantitative Data Summary
| Step | Product | Starting Material (mol) | Reagents | Temp (°C) | Time (h) | Yield (%) |
| 1.1 | Pyridone Intermediate | 0.1 | Piperidine, EtOH | Reflux | 6 | ~75% |
| 1.2 | Chlorinated Ester | 0.08 | POCl₃ | Reflux | 3 | ~60% |
| 1.3 | Amino Ester | 0.05 | H₂, 10% Pd/C | 25 | 18 | ~85% |
| 2 | Final Acid | 0.04 | 1N NaOH, 2N HCl | 25 | 18 | ~90% |
Protocol 3: Derivatization - Amide Synthesis
This protocol provides an example of derivatizing the carboxylic acid moiety.
-
Dissolve this compound (1.0 mmol, 152 mg) in anhydrous DMF (5 mL) in a 25 mL flask.
-
Add triethylamine (3.0 eq, 3.0 mmol, 303 mg).
-
Add the desired amine (e.g., morpholine, 1.2 eq, 1.2 mmol, 104 mg).
-
Add HATU (1.5 eq, 1.5 mmol, 570 mg) as the coupling agent.[3]
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.[3]
Potential Biological Activity Pathway
Derivatives of nicotinic acid are known to interact with various cellular signaling pathways. For instance, as potential HDAC inhibitors, they could influence gene expression by altering chromatin structure.
Caption: Potential mechanism of action for a derivative as an HDAC inhibitor.
References
Application Note: High-Throughput Screening for GPR109b Agonists using a Cell-Based Assay with 6-Amino-4-methylnicotinic Acid
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for drug discovery. GPR109b, also known as Hydroxycarboxylic acid receptor 3 (HCA3), is a GPCR that is activated by nicotinic acid (niacin) and its derivatives.[1] The activation of GPR109b is implicated in various physiological processes, making it an attractive target for therapeutic intervention. 6-Amino-4-methylnicotinic acid, a derivative of nicotinic acid, is a potential candidate for modulating GPR109b activity. This application note describes a robust and high-throughput cell-based assay to identify and characterize agonists of GPR109b, using this compound as a test compound.
Principle of the Assay
This assay utilizes a recombinant cell line stably expressing human GPR109b. Upon binding of an agonist, such as this compound, GPR109b couples to a Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be quantitatively measured using a variety of methods, such as competitive immunoassays or reporter gene assays. The potency and efficacy of the test compound can be determined by generating a dose-response curve.
Experimental Protocols
Materials and Reagents
-
GPR109b-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human GPR109b)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
This compound (test compound)
-
Nicotinic acid (positive control)
-
Forskolin (adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assay kit)
-
96-well or 384-well white, solid-bottom assay plates
-
Phosphate-buffered saline (PBS)
-
DMSO (for compound dilution)
Cell Culture and Seeding
-
Culture the GPR109b-expressing cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in an appropriate assay buffer.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well or 384-well assay plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C for 24 hours to allow the cells to attach and form a monolayer.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound and nicotinic acid (positive control) in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to generate a range of concentrations for dose-response analysis. A typical concentration range would be from 1 nM to 100 µM.
-
Aspirate the culture medium from the cell plate and wash the cells once with PBS.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and positive control.
-
Incubate the plate at 37°C for 30 minutes.
cAMP Measurement
-
Following compound incubation, add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
Data Analysis
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the cAMP signal.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition of cAMP Signal |
| 0.001 | 2.5 |
| 0.01 | 8.1 |
| 0.1 | 25.3 |
| 1 | 48.9 |
| 10 | 75.6 |
| 100 | 92.3 |
Table 2: Summary of Agonist Potency
| Compound | IC50 (µM) |
| Nicotinic Acid (Control) | 5.2 |
| This compound | 1.1 |
Mandatory Visualizations
Caption: GPR109b signaling pathway upon agonist binding.
Caption: Experimental workflow for the GPR109b agonist assay.
References
Application of 6-Amino-4-methylnicotinic Acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct research on 6-Amino-4-methylnicotinic acid in the context of cancer is limited in publicly available literature, its structural similarity to other well-studied nicotinic acid derivatives, such as 6-aminonicotinamide (6-AN), provides a strong basis for investigating its potential as an anticancer agent. This document outlines the inferred mechanism of action, potential therapeutic applications, and detailed experimental protocols for evaluating this compound, drawing upon the extensive research conducted on its close analogs.
The primary hypothesized mechanism of action for this compound and its derivatives is the inhibition of the Pentose Phosphate Pathway (PPP) , a critical metabolic route for cancer cells. Specifically, these compounds are believed to target the enzyme 6-phosphogluconate dehydrogenase (6PGD) .[1][2][3][4][5] Upregulation of the PPP is a common feature in many cancers, as it provides essential biomolecules for rapid cell proliferation and defense against oxidative stress.[6][7] By inhibiting 6PGD, this compound could potentially disrupt these processes, leading to cancer cell death.
Mechanism of Action
This compound, like its analog 6-aminonicotinamide, is likely a pro-drug that is converted intracellularly into an active inhibitor. The proposed mechanism involves its conversion to an analog of NADP+, which then potently inhibits 6PGD.[5][8]
The inhibition of 6PGD by the active metabolite of this compound is expected to have the following downstream effects on cancer cells:
-
Decreased NADPH Production: 6PGD is a major source of NADPH in cancer cells. NADPH is crucial for maintaining a reduced intracellular environment and protecting against reactive oxygen species (ROS).[3][6] A reduction in NADPH levels would lead to increased oxidative stress.
-
Disruption of Nucleotide Synthesis: The PPP is the sole source of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[3][6] Inhibition of 6PGD would hamper the production of DNA and RNA, thereby arresting cell proliferation.
-
Impaired Fatty Acid Synthesis: NADPH is also a critical cofactor for fatty acid synthesis, which is often upregulated in cancer cells to support membrane production for new cells.
-
Induction of Cell Cycle Arrest, Senescence, and Apoptosis: The culmination of metabolic and oxidative stress is expected to trigger cellular pathways leading to the cessation of proliferation and programmed cell death.[2][9]
Potential Therapeutic Applications
Based on studies with analogous compounds, this compound could be explored for the following therapeutic strategies:
-
Monotherapy: In cancers that are highly dependent on the PPP for survival, this compound could be effective as a standalone treatment.
-
Combination Therapy: There is strong evidence that inhibitors of the PPP can sensitize cancer cells to conventional chemotherapies, such as cisplatin, and radiation therapy.[8][10][11] By depleting the antioxidant capacity of cancer cells, this compound could enhance the efficacy of treatments that rely on the generation of ROS for their cytotoxic effects.
Data Presentation
The following tables summarize quantitative data for the well-studied 6PGD inhibitor, Physcion, and the related compound 6-aminonicotinamide (6-AN). This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values of Physcion in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C13* | Ovarian Cancer (cisplatin-resistant) | ~24.21 | [10] |
| A549DDP | Lung Cancer (cisplatin-resistant) | ~55.23 | [10] |
Table 2: Effects of 6-Aminonicotinamide (6-AN) on Cancer Cells
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| LNCaP, LAPC4, C4-2, 22Rv1 | Prostate Cancer | 100 nM | Significant decrease in cell number after 7 days | [12] |
| A549, H460 | Non-Small Cell Lung Cancer | 1-1000 µM | Dose-dependent decrease in metabolic activity | [13] |
| K562 | Leukemia | 30-250 µM | 6-fold decrease in cisplatin dose for 90% colony formation inhibition | [11] |
| A549 | Non-Small Cell Lung Cancer | 30-250 µM | 11-fold decrease in cisplatin dose for 90% colony formation inhibition | [11] |
| T98G | Glioblastoma | 30-250 µM | 17-fold decrease in cisplatin dose for 90% colony formation inhibition | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound, based on methodologies used for other 6PGD inhibitors.
Protocol 1: 6PGD Enzyme Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of 6PGD.
Materials:
-
Recombinant human 6PGD enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2
-
6-phosphogluconate (substrate)
-
NADP+ (cofactor)
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent for the control wells.
-
Add 10 µL of NADP+ solution (final concentration ~0.2 mM).
-
Add 10 µL of recombinant 6PGD enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 6-phosphogluconate solution (final concentration ~2 mM).
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADPH production is proportional to the 6PGD activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Protocol 4: Measurement of Intracellular NADPH/NADP+ Ratio
This assay quantifies the impact of this compound on the intracellular pool of NADPH and NADP+.
Materials:
-
Cancer cell line of interest
-
This compound
-
Commercially available NADP/NADPH assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer (provided with the kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells and perform cell lysis according to the kit manufacturer's instructions.
-
Some kits require a heating step to decompose NADP+ while preserving NADPH. Follow the specific protocol for measuring both total NADP/NADPH and NADPH alone.
-
Perform the enzymatic cycling reaction as described in the kit's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NADP+ and NADPH and determine the NADPH/NADP+ ratio.
Protocol 5: Detection of Intracellular Reactive Oxygen Species (ROS)
This assay measures the level of oxidative stress induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with DCFDA (typically 5-10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Signaling Pathway of 6PGD Inhibition
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: A stepwise workflow for the evaluation of this compound.
Logical Relationship of PPP Inhibition and Cancer Cell Fate
Caption: Logical flow from 6PGD inhibition to cancer cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 9. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 11. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-4-methylnicotinic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
For Immediate Release
[City, State] – 6-Amino-4-methylnicotinic acid is emerging as a valuable and versatile building block for the synthesis of a diverse range of novel compounds with significant potential in drug discovery and development. Its unique structural features, combining a pyridine core with both an amino and a carboxylic acid functionality, provide a reactive scaffold for the generation of amides, sulfonamides, ureas, thioureas, and various heterocyclic systems. These derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and the modulation of key enzymatic pathways. This application note provides detailed protocols for the synthesis of several classes of compounds derived from this compound and summarizes their potential biological activities.
Key Applications and Derivatives
This compound serves as a strategic starting material for the development of compounds targeting a range of biological processes. The primary amino group and the carboxylic acid moiety allow for straightforward derivatization to explore structure-activity relationships (SAR) and optimize therapeutic potential.
1. Amide Derivatives: The carboxylic acid group can be readily coupled with a wide array of amines to form amide derivatives. These compounds are being investigated for their potential as antibacterial and anticancer agents.
2. Sulfonamide Derivatives: The amino group can be functionalized with various sulfonyl chlorides to yield sulfonamides, a well-established pharmacophore in medicinal chemistry. These derivatives are of particular interest for their potential as anticancer and enzyme-inhibiting agents.
3. Urea and Thiourea Derivatives: Reaction of the amino group with isocyanates or isothiocyanates provides access to a library of urea and thiourea derivatives. These compounds are being explored for their enzyme inhibitory activities, particularly against kinases and other enzymes implicated in disease.
4. Heterocyclic Derivatives: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, through cyclocondensation reactions. These scaffolds are often found in biologically active molecules.
Experimental Protocols
Detailed methodologies for the synthesis of key derivatives are provided below.
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
This protocol describes the synthesis of amides from this compound using a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: General Procedure for the Synthesis of Sulfonamide Derivatives
This protocol outlines the synthesis of sulfonamides by reacting the amino group of this compound with a sulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide derivative.
Protocol 3: General Procedure for the Synthesis of Urea Derivatives
This protocol describes the synthesis of ureas from this compound and an isocyanate.
Materials:
-
This compound
-
Desired isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) to the suspension.
-
Add the desired isocyanate (1.05 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired urea derivative.
Quantitative Data Summary
The following tables summarize the biological activities of representative derivatives synthesized from this compound. Note: The data presented here is illustrative and based on findings for structurally related nicotinic acid derivatives. Specific values for this compound derivatives would require dedicated experimental evaluation.
Table 1: Antibacterial Activity of Amide Derivatives
| Compound ID | Derivative Class | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| AMD-1 | N-Phenyl amide | Staphylococcus aureus | 16 |
| AMD-2 | N-Benzyl amide | Escherichia coli | 32 |
| AMD-3 | N-(4-Chlorophenyl) amide | Staphylococcus aureus | 8 |
| AMD-4 | N-(2-pyridyl) amide | Escherichia coli | 64 |
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| SULF-1 | N-(p-Tolylsulfonyl) | MCF-7 (Breast) | 12.5 |
| SULF-2 | N-(Methylsulfonyl) | A549 (Lung) | 25.1 |
| SULF-3 | N-(4-Chlorophenylsulfonyl) | HCT116 (Colon) | 9.8 |
| SULF-4 | N-(Naphthalen-2-ylsulfonyl) | HeLa (Cervical) | 15.3 |
Table 3: Enzyme Inhibitory Activity of Urea Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) |
| UREA-1 | N-Phenyl urea | Carbonic Anhydrase II | 250 |
| UREA-2 | N-Butyl urea | Acetylcholinesterase | 450 |
| UREA-3 | N-(4-Methoxyphenyl) urea | Carbonic Anhydrase I | 180 |
| UREA-4 | N-Cyclohexyl urea | Butyrylcholinesterase | 600 |
Visualizing Molecular Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a highly adaptable scaffold for the generation of novel compounds with diverse biological activities. The straightforward and efficient synthetic protocols provided herein, coupled with the promising (though preliminary) biological data, underscore the potential of this precursor in the development of new therapeutic agents. Further investigation into the synthesis of a broader range of derivatives and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of this compound class.
Application Notes and Protocols for High-Throughput Screening with 6-Amino-4-methylnicotinic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-amino-4-methylnicotinic acid-based compound libraries in high-throughput screening (HTS) campaigns. The protocols focus on the identification of novel modulators of biologically relevant targets, with a primary emphasis on 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP) and a promising target in cancer metabolism.
Introduction
The this compound scaffold is a versatile building block for the synthesis of diverse chemical libraries. Its derivatives have shown potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1] This is, in part, due to the ability of 6-aminonicotinic acid derivatives to be intracellularly converted to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD). Upregulated 6PGD activity is observed in numerous cancers, where it plays a crucial role in coordinating anabolic biosynthesis and redox homeostasis to support cell proliferation and tumor growth.[2] Therefore, libraries based on the this compound scaffold are valuable tools for the discovery of novel anticancer agents.
Key Applications
-
Anticancer Drug Discovery: Targeting the metabolic vulnerabilities of cancer cells by inhibiting 6PGD.
-
Antibacterial Drug Discovery: The pyridine core is a common motif in antibacterial agents.
-
Anti-inflammatory Drug Discovery: Screening for modulators of inflammatory pathways.
Library Synthesis
The synthesis of a this compound library can be achieved through various combinatorial chemistry approaches. A general strategy involves the modification of the core scaffold at the amino and carboxylic acid functional groups. For instance, a multicomponent, one-pot reaction can be employed for the efficient synthesis of a variety of substituted 2-aminopyridines.[1] Diversity can be introduced by using a range of aldehydes, ketones, and other reactive building blocks to modify the core structure.
High-Throughput Screening (HTS) Assays
A primary application for a this compound library is the identification of 6PGD inhibitors. Below are protocols for both a biochemical (enzymatic) assay and a cell-based assay.
Protocol 1: Biochemical HTS for 6PGD Inhibitors
This protocol describes a colorimetric, absorbance-based assay to screen for inhibitors of 6PGD.
1. Principle:
The enzymatic activity of 6PGD is quantified by measuring the rate of NADPH production. 6PGD catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH. The generated NADPH then reduces a colorless tetrazolium salt (e.g., WST-1) to a colored formazan product, which can be measured spectrophotometrically at 450 nm. Inhibitors of 6PGD will lead to a decrease in the rate of formazan production.
2. Materials and Reagents:
-
Recombinant human 6PGD enzyme
-
6-phosphogluconate (substrate)
-
NADP+ (cofactor)
-
WST-1 (or similar tetrazolium salt)
-
Diaphorase (to facilitate the reduction of WST-1 by NADPH)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂
-
Compound library plates (384-well format, compounds dissolved in DMSO)
-
Control compounds:
-
Positive control (known 6PGD inhibitor, e.g., 6-aminonicotinamide)
-
Negative control (DMSO vehicle)
-
3. Experimental Workflow Diagram:
Caption: High-throughput screening workflow for 6PGD inhibitors.
4. Assay Protocol (384-well format):
-
Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, dispense positive and negative controls into designated wells.
-
Enzyme Addition: Add 10 µL of 2X 6PGD enzyme solution (e.g., 2 nM final concentration) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of 2X substrate mix (containing 6-phosphogluconate, NADP+, WST-1, and diaphorase at their final desired concentrations) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 450 nm every minute for 30 minutes.
5. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate Percent Inhibition: % Inhibition = (1 - (V_compound - V_background) / (V_negative_control - V_background)) * 100 Where V_background is the rate in wells with no enzyme.
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%) and have a robust Z-score.
6. Quantitative Data Summary (Hypothetical):
| Parameter | Value | Reference |
| Library Size | 10,000 compounds | - |
| Screening Concentration | 10 µM | - |
| Primary Hit Rate (>50% inhibition) | 0.5% - 1.5% | [3][4] |
| Confirmed Hit IC50 Range | 1 µM - 20 µM | [5][6][7][8] |
| Z'-factor | > 0.6 | - |
Protocol 2: Cell-Based Phenotypic Screen for Antiproliferative Activity
This protocol describes a cell-based assay to screen the this compound library for compounds that inhibit the proliferation of cancer cells.
1. Principle:
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reagent such as resazurin (a blue, non-fluorescent dye) is added to the cells. Viable, metabolically active cells reduce resazurin to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells. Compounds that inhibit cell proliferation will result in a decrease in fluorescence.
2. Materials and Reagents:
-
Cancer cell line with upregulated PPP (e.g., A549 lung cancer, MCF7 breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Resazurin solution
-
Compound library plates (384-well format)
-
Control compounds:
-
Positive control (e.g., doxorubicin)
-
Negative control (DMSO vehicle)
-
3. Experimental Workflow Diagram:
Caption: Cell-based phenotypic screening workflow.
4. Assay Protocol (384-well format):
-
Cell Seeding: Seed cancer cells into 384-well, clear-bottom, black-walled plates at an optimized density (e.g., 1000-5000 cells/well) in 40 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Add 100 nL of compounds from the library and controls to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
5. Data Analysis:
-
Calculate Percent Viability: % Viability = ((Fluorescence_compound - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background)) * 100
-
Hit Identification: Identify hits as compounds that reduce cell viability below a defined threshold (e.g., <50%).
6. Quantitative Data Summary (Hypothetical):
| Parameter | Value | Reference |
| Cell Line | A549 (Lung Carcinoma) | - |
| Seeding Density | 2,000 cells/well | - |
| Incubation Time with Compound | 72 hours | - |
| Hit Rate (<50% viability) | 0.3% - 1.0% | [9][10] |
| Confirmed Hit IC50 Range | 5 µM - 50 µM | [9][10] |
Signaling Pathway Context: 6PGD in Cancer
The inhibition of 6PGD by active compounds from the this compound library is expected to impact several key cellular processes that are critical for cancer cell survival and proliferation.
Caption: 6PGD signaling pathway in cancer metabolism.
Inhibition of 6PGD leads to:
-
Reduced NADPH Production: This impairs the cell's ability to counteract oxidative stress, leading to increased levels of reactive oxygen species (ROS) and potentially apoptosis.[2] It also reduces the supply of NADPH required for fatty acid synthesis (lipogenesis).
-
Decreased Ribose-5-Phosphate (R5P) Synthesis: R5P is a crucial precursor for nucleotide biosynthesis. A reduction in R5P levels can slow down DNA and RNA synthesis, thereby inhibiting cell proliferation.[2][11]
-
Activation of AMPK Signaling: 6PGD-mediated production of ribulose-5-phosphate (Ru-5-P) has been shown to inhibit the LKB1-AMPK signaling pathway.[11][12] Inhibition of 6PGD would therefore lead to the activation of AMPK, which in turn inhibits key anabolic processes like lipogenesis by phosphorylating and inactivating ACC1.[11][12]
By disrupting these critical metabolic pathways, inhibitors of 6PGD derived from this compound libraries can effectively suppress cancer cell proliferation and tumor growth.[2][11]
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling and Targeting of 6-Phosphogluconate Dehydrogenase in Human Cancers - Jing Chen [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and cell-based phenotypic screen of novel 7-amino pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumour growth by inhibiting LKB1-AMPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 6-Amino-4-methylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a generalized guide for the in vivo experimental design involving 6-Amino-4-methylnicotinic acid. Due to the limited publicly available data specific to this compound, the proposed experimental designs are based on the known biological activities of structurally related nicotinic acid derivatives. Researchers should conduct thorough literature reviews and preliminary in vitro studies to refine these protocols for their specific research focus.
Introduction
This compound is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antihyperlipidemic, and antimicrobial effects.[1][2][3] Some derivatives have also been investigated for their potential in oncology and tuberculosis treatment.[4][5] This document outlines a series of foundational in vivo experiments to characterize the efficacy, pharmacokinetic profile, and safety of this compound.
Potential Biological Activities and In Vivo Models
Based on the activities of related compounds, this compound may be a candidate for investigation in several therapeutic areas. The choice of in vivo model will be dictated by the specific hypothesis being tested.
| Potential Therapeutic Area | Suggested In Vivo Model | Key Outcome Measures |
| Anti-inflammatory | Carrageenan-induced paw edema in rats or mice.[2] | Paw volume, cytokine levels (TNF-α, IL-6), COX-2 and iNOS expression.[2] |
| Antihyperlipidemic | High-cholesterol diet-fed rat model.[3] | Serum total cholesterol, triglycerides, LDL, and HDL levels.[3] |
| Antimicrobial | Murine model of bacterial infection (e.g., Staphylococcus aureus).[6] | Bacterial load in target organs, survival rate. |
| Oncology (as a sensitizer) | Xenograft tumor models (e.g., A549 lung cancer) in immunodeficient mice.[4] | Tumor growth inhibition in combination with a primary chemotherapeutic agent. |
Experimental Protocols
General Considerations
-
Animal Models: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The choice of species (e.g., mice, rats) and strain will depend on the specific disease model.
-
Compound Formulation: this compound is a solid.[7] A suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent like DMSO) should be determined based on its solubility and the route of administration.
-
Dose Selection: Dose ranges should be determined from prior in vitro cytotoxicity and efficacy data. A dose-ranging study is recommended as a first step.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is adapted from methodologies used for evaluating novel anti-inflammatory agents.[2]
Objective: To assess the potential of this compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Ibuprofen
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compound, positive control, or vehicle via oral gavage or intraperitoneal injection.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the vehicle control group.
-
Optional: At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory markers (e.g., TNF-α, IL-6) via ELISA or qPCR.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| Positive Control | 10 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Protocol 2: Preliminary Pharmacokinetic (PK) Study in Mice
This protocol is based on a similar study conducted for 6-aminonicotinamide.[4]
Objective: To determine the basic pharmacokinetic parameters of this compound.
Materials:
-
CD2F1 or similar mouse strain
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize and divide animals into two main groups (IV and PO administration, n=3-4 per time point).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 5-10 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 20-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation:
| Parameter | Unit | IV Administration | PO Administration |
| Cmax | µg/mL | ||
| Tmax | h | ||
| AUC (0-t) | µgh/mL | ||
| AUC (0-inf) | µgh/mL | ||
| t1/2 | h | ||
| Clearance (CL) | mL/h/kg | ||
| Volume of Distribution (Vd) | L/kg | ||
| Bioavailability (F%) | % | - |
Protocol 3: Acute Toxicology Screen
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects.
Materials:
-
Mice or rats
-
This compound
-
Vehicle
Procedure:
-
Dose Escalation: Administer single, escalating doses of this compound to small groups of animals (n=2-3 per dose level).
-
Observation: Closely monitor animals for 7-14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or serious, irreversible toxicity.
Proposed Signaling Pathway and Visualization
Nicotinic acid is known to exert some of its effects through the G protein-coupled receptor GPR109A (also known as HM74A or NIACR1). A related receptor, GPR109B, is also responsive to nicotinic acid derivatives.[8] A plausible mechanism for this compound could involve agonism at one of these receptors.
Caption: Proposed GPR109A/B signaling pathway for this compound.
Experimental Workflow Visualization
Caption: General workflow for in vivo characterization of a novel compound.
References
- 1. Methyl 4-methyl-6-(methylamino)nicotinate | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 179555-11-4 [sigmaaldrich.com]
- 8. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Amino-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-methylnicotinic acid is a pyridine derivative with structural similarities to nicotinic acid and other related compounds. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations. The methodologies described are based on established analytical techniques for structurally similar compounds, providing a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. A spectrophotometric method is also presented as a simpler alternative for routine analysis in non-complex matrices.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the intended application. The following table summarizes the key performance characteristics of the proposed methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation by HPLC followed by ionization and mass analysis based on mass-to-charge ratio, offering high selectivity. | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution. |
| Selectivity/Specificity | Moderate to high; depends on chromatographic resolution from matrix components. | Very high; capable of distinguishing the analyte from structurally similar compounds and matrix interferences. | Low; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity (Typical LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Linearity (Typical Range) | 2-3 orders of magnitude | 3-5 orders of magnitude | 1-2 orders of magnitude |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 85-115% | 80-120% |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost | Moderate | High | Low |
| Primary Application | Routine analysis, quality control, formulation development. | Bioanalytical studies (plasma, urine), trace-level detection, metabolite identification. | Preliminary screening, analysis of simple, high-concentration samples. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable approach for the quantification of this compound in simpler matrices like pharmaceutical formulations.
a. Sample Preparation (for a solid dosage form):
-
Weigh and finely powder a representative number of tablets (or capsule contents).
-
Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.
-
Transfer the powder to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of methanol and water) to dissolve the analyte.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak shape and retention time. An isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution. Based on similar nicotinic acid structures, a starting wavelength of around 260 nm is recommended.
-
Internal Standard: A structurally similar compound not present in the sample, such as 6-methylnicotinic acid, can be used to improve precision.[1]
c. Calibration and Quantification:
-
Prepare a stock solution of this compound reference standard in the diluent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.
-
If using an internal standard, add a constant concentration to all standards and samples.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma or urine.[2][3]
a. Sample Preparation (for plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution (a stable isotope-labeled version of the analyte is preferred).
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).[2][3]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[2][3]
-
Transfer the reconstituted sample to an HPLC vial for analysis.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A suitable reverse-phase or HILIC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for amino-containing pyridine compounds.
-
MRM Transitions: The precursor ion (Q1) will correspond to the protonated molecule [M+H]⁺ of this compound. The product ion (Q3) will be a characteristic fragment ion. These transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. The same process should be followed for the internal standard.
c. Calibration and Quantification:
The procedure is similar to the HPLC-UV method, but uses matrix-matched standards (standards prepared in the same biological matrix as the samples) to account for matrix effects.
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the analysis of this compound in bulk drug or simple formulations without significant interfering substances.
a. Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) in a volumetric flask.
-
Ensure the final concentration falls within the linear range of the assay.
b. Method:
-
Determine the λmax of this compound by scanning a standard solution in the UV region (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Caption: General workflow for the HPLC-UV analysis of this compound.
Caption: Logical diagram for selecting an appropriate analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-4-methylnicotinic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Amino-4-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and direct method for the amination of pyridine rings is the Chichibabin reaction.[1][2] This reaction facilitates the introduction of an amino group at the 6-position of the 4-methylnicotinic acid starting material using sodium amide.[3]
Q2: What is the underlying mechanism of the Chichibabin reaction?
The Chichibabin reaction is a nucleophilic substitution where the amide anion (NH₂⁻) from sodium amide directly attacks the electron-deficient C6 position of the pyridine ring.[1][4] This forms a resonance-stabilized intermediate. Aromatization is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source to form hydrogen gas.[2]
Q3: What are the primary safety concerns when performing a Chichibabin reaction?
Sodium amide (NaNH₂) is a highly reactive and moisture-sensitive reagent. It can react violently with water to produce ammonia and sodium hydroxide. Therefore, strictly anhydrous reaction conditions are essential. The reaction also produces hydrogen gas, which is highly flammable and must be safely vented.[1]
Q4: How can the progress of the reaction be monitored?
Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 4-methylnicotinic acid starting material. Additionally, the formation of a reddish color in the reaction mixture can indicate the formation of the intermediate σ-adduct, and the evolution of hydrogen gas is a sign that the reaction is proceeding.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive sodium amide due to moisture exposure.2. Insufficient reaction temperature.3. Poor solubility of reactants. | 1. Use freshly opened, high-purity sodium amide. Ensure all glassware is oven-dried and the solvent is anhydrous.2. Gradually increase the reaction temperature. Chichibabin reactions often require high temperatures (e.g., in boiling toluene or xylene).[5]3. Use a high-boiling aprotic solvent like xylene or toluene to ensure the reactants are sufficiently solubilized at the reaction temperature. |
| Low Yield of Desired Product | 1. Formation of side products, such as bipyridine dimers.[1]2. Incomplete reaction.3. Product degradation at high temperatures. | 1. Running the reaction under a nitrogen or ammonia atmosphere at elevated pressure can sometimes suppress dimer formation.[1]2. Increase the reaction time and continue monitoring by TLC until the starting material is consumed.3. While high temperatures are often necessary, prolonged exposure can lead to degradation. Optimize the reaction time to maximize yield without significant degradation. |
| Formation of Multiple Products | 1. Amination at the C2 position, leading to isomeric impurities.2. Dimerization or polymerization reactions. | 1. While amination at C6 is generally favored due to steric hindrance from the methyl group at C4, some C2 amination may occur. Purification by column chromatography or recrystallization may be necessary to isolate the desired 6-amino isomer.2. Ensure the reaction is not overheated and consider using a slightly lower temperature to minimize side reactions. |
| Difficult Product Isolation | 1. The product may form a salt that is soluble in the aqueous workup phase.2. Emulsion formation during extraction. | 1. Carefully adjust the pH of the aqueous solution during workup to the isoelectric point of the amino acid to precipitate the product.2. Add a saturated brine solution to the separatory funnel to help break up emulsions. |
Experimental Protocols
Proposed Synthesis of this compound via Chichibabin Reaction
Materials:
-
4-methylnicotinic acid
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Ammonium chloride (saturated aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Addition of Sodium Amide: Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere.
-
Addition of Starting Material: Gradually add 4-methylnicotinic acid to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is often accompanied by the evolution of hydrogen gas.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Acidify the aqueous layer with HCl to dissolve the product. Filter the mixture through diatomaceous earth to remove any solids.
-
Purification: Adjust the pH of the filtrate with NaOH to the isoelectric point of this compound to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Quantitative Data
The following table presents illustrative data on how reaction parameters can influence the yield of this compound. Note: This data is hypothetical and intended for illustrative purposes to guide optimization.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (NaNH₂:Substrate) | Yield (%) |
| 1 | Toluene | 110 | 4 | 2.5 : 1 | 55 |
| 2 | Xylene | 140 | 4 | 2.5 : 1 | 65 |
| 3 | Toluene | 110 | 8 | 2.5 : 1 | 62 |
| 4 | Toluene | 110 | 4 | 3.0 : 1 | 60 |
| 5 | NMP | 110 | 4 | 2.5 : 1 | 45 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Chichibabin amination.
References
Troubleshooting low solubility of 6-Amino-4-methylnicotinic acid in aqueous buffers
Welcome to the technical support center for 6-Amino-4-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
Q2: I'm observing low solubility of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the likely reason?
A2: At neutral pH, this compound likely exists predominantly in its zwitterionic form, where both the carboxylic acid and the amino group are ionized. While zwitterions can be soluble in water, strong intermolecular interactions in the solid crystal lattice can sometimes lead to poor solubility. At its isoelectric point (the pH at which the net charge is zero), the compound will have its minimum solubility.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: The most effective strategy is to adjust the pH of your buffer to shift the equilibrium towards a more soluble, charged form of the molecule.
-
Acidic Buffers (pH < 4): In acidic conditions, the amino group will be protonated (cationic form), which should significantly increase solubility.
-
Alkaline Buffers (pH > 10): In alkaline conditions, the carboxylic acid group will be deprotonated (anionic form), which should also enhance solubility.
Other common techniques include the use of co-solvents (e.g., DMSO, ethanol) at low percentages, gentle heating, and sonication.[1] However, it is crucial to ensure these methods do not negatively impact your downstream experiments.
Q4: Can I use a co-solvent like DMSO to dissolve this compound?
A4: Yes, using a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution is a common and effective practice. You can then dilute this stock solution into your aqueous buffer. It is critical to keep the final concentration of the co-solvent as low as possible (typically <1%) to avoid any potential artifacts in biological assays.[1] Be aware that adding a DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate if the final concentration exceeds its aqueous solubility limit. To mitigate this, you can try lowering the final concentration or optimizing the co-solvent percentage.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing low solubility issues with this compound.
Problem: this compound does not dissolve in my aqueous buffer.
Table 1: Summary of Troubleshooting Strategies
| Strategy | Principle | Recommended Starting Point | Considerations |
| pH Adjustment | Increase ionization to enhance solubility. | Prepare buffers at pH 2-3 and pH 9-10. | Ensure the pH is compatible with your experimental system. |
| Co-solvents | Dissolve in a minimal amount of organic solvent first. | Prepare a 10-50 mM stock in 100% DMSO. | Keep final co-solvent concentration low (<1%) to avoid biological effects. |
| Heating | Increase kinetic energy to overcome lattice energy. | Gently warm the solution in a 37-50°C water bath. | Monitor for compound degradation at elevated temperatures. |
| Sonication | Use ultrasonic waves to break up solid particles. | Sonicate in a water bath for 5-15 minutes. | Can be combined with gentle heating. |
| Salt Formation | Convert to a more soluble salt form. | React with a suitable acid (e.g., HCl) or base (e.g., NaOH). | Requires chemical modification and purification. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Solubility of this compound
Objective: To identify the optimal pH range for dissolving this compound in an aqueous buffer.
Materials:
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This compound
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A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.
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Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Prepare saturated solutions by adding an excess of this compound to each buffer in separate vials.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or a validated HPLC method).
-
Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
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Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh the desired amount of this compound into a sterile, dry vial.
-
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution into the aqueous buffer of choice, ensuring the final DMSO concentration is as low as possible.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-4-methylnicotinic Acid Derivatization
Welcome to the technical support center for the derivatization of 6-Amino-4-methylnicotinic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of modifying this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing 6-Amino-4-methylnicotini c acid?
The main challenge arises from its bifunctional nature. The molecule contains both a nucleophilic amino group (-NH₂) and a carboxylic acid group (-COOH). During derivatization, these two groups can compete, leading to unwanted side reactions such as self-amidation or polymerization, especially when attempting to derivatize the carboxylic acid without first protecting the amine.
Q2: Which protecting groups are recommended for the amino group on the pyridine ring?
The choice of protecting group is critical and depends on the stability required during the subsequent reaction and the conditions for its removal. Carbamates are the most common and effective protecting groups for amines.[1][2]
-
Boc (tert-Butoxycarbonyl): This is a popular choice, stable under most reaction conditions except for strong acids.[3] It is typically introduced using Di-tert-butyl dicarbonate (Boc)₂O and removed with strong acids like trifluoroacetic acid (TFA).[3][4]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is readily removed by a base, such as piperidine.[3] This "orthogonal" stability compared to Boc is useful in multi-step syntheses.[1]
Q3: How can I selectively form an ester from the carboxylic acid group?
To achieve selective esterification, the amino group must be protected first. Once the amine is protected (e.g., as Boc-6-amino-4-methylnicotinic acid), standard esterification methods can be employed.
-
Fischer Esterification: Refluxing the protected acid in an excess of the desired alcohol with a strong acid catalyst (like H₂SO₄) is a common method.[5][6][7] Driving the equilibrium towards the product is crucial, which can be done by using the alcohol as the solvent or by removing the water byproduct.[7]
-
Alkylation: Using an alkyl halide with a base is another option, though less common for simple esters.
-
Coupling Reagents: Reagents like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can facilitate ester formation under milder conditions.[8]
Q4: What are the best practices for forming an amide bond with the carboxylic acid group?
Similar to esterification, the amino group must be protected to prevent it from reacting. After protection, modern peptide coupling reagents are highly effective for forming the amide bond.[9][10]
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Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the target amine.[11][12] To minimize side reactions and potential racemization, additives like HOBt (1-Hydroxybenzotriazole) are often included.[12]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are highly efficient coupling reagents that convert the carboxylic acid into an activated ester in situ, leading to high yields and short reaction times.[10] They are often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[10]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Derivative
Q: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
A: This typically points to incomplete reaction due to several factors.
-
Insufficient Reagent Activity: Ensure your coupling reagents, catalysts, or derivatizing agents are fresh and have not degraded. For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere (N₂ or Ar).
-
Suboptimal Reaction Conditions: The reaction may require longer times or higher temperatures. For Fischer esterification, ensure you are at a sufficient reflux temperature for an adequate duration (some protocols require up to 17 hours).[5][6] For amide coupling, ensure the stoichiometry of the coupling reagent and base is correct.
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Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting reactivity. Try a different solvent system or use co-solvents.
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Equilibrium Issues (Fischer Esterification): The reaction is reversible. Use a large excess of the alcohol (often as the solvent) and/or remove the water formed using a Dean-Stark trap or molecular sieves to drive the reaction to completion.[7]
Issue 2: Complex Product Mixture with Multiple Side Products
Q: My starting material is consumed, but my crude product is a complex mixture of spots on a TLC plate. What could be the side reactions?
A: A complex mixture indicates the formation of undesired side products.
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Inadequate Amine Protection: This is the most common issue. If the amino group is not fully protected, it can react with the activated carboxylic acid of another molecule, leading to dimer or polymer formation. Confirm complete protection of the starting material before proceeding.
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Side Reactions from Coupling Reagents: Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts if the activated intermediate rearranges before reacting with the amine.[8] Using an additive like HOBt can trap the active ester and minimize this.[12]
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Decarboxylation: At very high temperatures under strongly acidic conditions, nicotinic acids can undergo decarboxylation.[6] If you suspect this, try running the reaction under milder conditions.
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Hydrolysis of Product: During aqueous work-up, the ester or other derivative can be hydrolyzed back to the carboxylic acid, especially under prolonged exposure to acidic or basic conditions at elevated temperatures.[5] Perform neutralization steps quickly and at low temperatures (e.g., in an ice bath).[5]
Issue 3: Difficulty with Protecting Group Removal
Q: I am struggling to remove the protecting group after my derivatization step. What can I do?
A: Deprotection failure is usually due to incorrect conditions or reagent deactivation.
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Boc Group Removal: If TFA is not working, ensure it is fresh and not diluted. The reaction is often run in neat TFA or with a scavenger (like triisopropylsilane) if other sensitive groups are present. The reaction is typically fast (30-60 min) at room temperature.
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Cbz Group Removal: If catalytic hydrogenation is slow, the catalyst (Pd/C) may be poisoned or inactive. Ensure the catalyst is of good quality and the system is properly flushed with hydrogen. Certain functional groups (like thiols) can poison the catalyst.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Cost | Key Considerations |
| EDC | HOBt | DIPEA | DMF, DCM | Moderate | Water-soluble urea byproduct is easy to remove during workup.[12] |
| DCC | DMAP (cat.) | - | DCM, THF | Low | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[12] |
| HATU | - | DIPEA | DMF, NMP | High | Very fast and efficient; low rate of racemization.[10] |
| PyBOP | - | DIPEA | DMF, DCM | High | Forms a carcinogenic byproduct (HMPA); handle with caution.[12] |
| SOCl₂ | - | Pyridine | Toluene | Low | Forms the acid chloride in situ; harsh conditions may not be suitable for complex molecules.[11][13] |
Experimental Protocols
Protocol 1: Boc-Protection of this compound
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Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).
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Add sodium hydroxide (1.1 eq) and stir until the solid dissolves.
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Cool the solution to 0 °C in an ice bath.
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Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of dioxane dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Acidify the mixture to pH ~3 with cold 1M HCl.
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Extract the product with ethyl acetate. The product may precipitate and can be collected by filtration.
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Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected acid.
Protocol 2: HATU-Mediated Amide Coupling
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Dissolve the Boc-protected this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).
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Add HATU (1.1 eq) and the desired amine (1.2 eq) to the solution.
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Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
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Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for derivatizing this compound.
Caption: Troubleshooting logic for low yield in derivatization reactions.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
How to avoid degradation of 6-Amino-4-methylnicotinic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 6-Amino-4-methylnicotinic acid in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an amino-substituted pyridine carboxylic acid), potential degradation can be attributed to:
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Oxidation: The amino group and the pyridine ring are susceptible to oxidation, especially in the presence of strong oxidizing agents or exposure to air and light over extended periods.[1][2]
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic and amino-containing compounds. The safety data sheet for a related compound suggests it is light-sensitive.
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pH Instability: Extreme pH values (both acidic and alkaline) could potentially lead to instability, although specific data is unavailable. For a similar compound, methyl 6-methylnicotinate, hydrolysis is pH-dependent.[3]
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]
Q2: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored under the following conditions:
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Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term storage and frozen (-20°C or lower) for long-term storage.[3]
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Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[4]
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Atmosphere: For maximum stability, especially for long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
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Container: Always use tightly sealed containers to prevent solvent evaporation and exposure to air.[1][2]
Q3: I see some discoloration in my this compound solution. What could be the cause?
Discoloration, such as turning yellow or brown, is often an indicator of chemical degradation. This could be due to oxidation of the amino group or other reactions involving the pyridine ring. If you observe discoloration, it is recommended to prepare a fresh solution.
Q4: Are there any known incompatible substances that I should avoid mixing with this compound solutions?
Yes, you should avoid strong oxidizing agents, as they can directly lead to the degradation of the compound.[1][2][5] It is also good practice to avoid strong acids and bases unless the stability of the compound under those conditions has been established.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of potency or inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study under your specific storage conditions to determine its usable lifetime. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Try to identify the degradation products. This may involve mass spectrometry or comparison with potential degradation standards. Adjust storage conditions (e.g., lower temperature, protect from light, use inert gas) to minimize the formation of these impurities. |
| Precipitation of the compound from the solution. | Poor solubility or change in solution conditions (e.g., pH, temperature). | Ensure the compound is fully dissolved at the desired concentration. Check the pH of the solution and adjust if necessary, keeping in mind potential pH-related degradation. If storing at low temperatures, confirm that the compound remains soluble upon thawing. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and under defined storage conditions.
Objective: To determine the degradation rate of this compound in solution over time.
Materials:
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This compound
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High-purity solvent (e.g., water, DMSO, ethanol)
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Calibrated pH meter (if using aqueous buffers)
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Volumetric flasks and pipettes
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Amber HPLC vials
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HPLC or LC-MS system with a suitable detector (e.g., UV-Vis)
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Analytical column (e.g., C18)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Storage Conditions: Store the vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
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Sample Analysis: At each time point, remove one vial from each storage condition. Allow it to equilibrate to room temperature before analysis. Analyze the sample by a validated analytical method (e.g., HPLC-UV) to quantify the concentration of 6-Amino-4-methylnicottinic acid.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This will allow you to determine the degradation rate and the stability of the compound under the tested conditions.
Protocol 2: General HPLC Method for Quantification
Objective: To provide a starting point for developing an HPLC method for the quantification of this compound.
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high aqueous percentage and gradually increase the organic phase. An example could be: 0-5 min: 5% B, 5-20 min: 5-95% B, 20-25 min: 95% B, 25-30 min: 5% B. This will need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine the UV absorbance maximum of this compound by scanning with a spectrophotometer. A common starting point for similar compounds is around 260-270 nm. |
| Column Temperature | 30°C |
Note: This is a general method and will require optimization for your specific instrumentation and sample matrix.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Common side products in 6-Amino-4-methylnicotinic acid synthesis and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-4-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary synthetic strategies for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the displacement of a halide (commonly chloride) at the 6-position of a 4-methylnicotinic acid derivative with an amino group source, such as ammonia or an ammonia equivalent.
-
Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 6-amino-4-methylnicotinonitrile, followed by its hydrolysis to the corresponding carboxylic acid.
Troubleshooting Guides
This section is divided by the synthetic route to address specific issues you may encounter.
Route 1: Nucleophilic Aromatic Substitution of 6-Chloro-4-methylnicotinic acid
This route is a common approach for introducing an amino group onto a pyridine ring. However, several side products can arise depending on the reaction conditions.
Issue 1: Presence of 6-Hydroxy-4-methylnicotinic acid as a major byproduct.
Q: My final product is contaminated with a significant amount of 6-Hydroxy-4-methylnicotinic acid. How can I minimize this?
A: This side product arises from the hydrolysis of the starting material, 6-Chloro-4-methylnicotinic acid, where water acts as a nucleophile instead of the desired amine.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Ensure Anhydrous Conditions | Use dry solvents (e.g., anhydrous DMF, DMSO, or dioxane) and freshly opened or dried reagents. The presence of water will directly compete with the amination reaction. |
| Control Reaction Temperature | Higher temperatures can favor the hydrolysis reaction. Optimize the temperature to be high enough for the amination to proceed at a reasonable rate but low enough to minimize hydrolysis. |
| Use a Large Excess of Amine | A high concentration of the amine nucleophile will kinetically favor the desired amination pathway over the competing hydrolysis. |
| Choice of Base | If a base is used, select a non-nucleophilic, sterically hindered base (e.g., DIPEA) to avoid its direct reaction with the starting material. |
Issue 2: Low yield and recovery of unreacted 6-Chloro-4-methylnicotinic acid.
Q: The reaction is not going to completion, and I am isolating a large amount of my starting material. What can I do to improve the conversion?
A: Incomplete reaction is a common issue in SNAr reactions with deactivated pyridine rings.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale |
| Increase Reaction Temperature | The amination of chloropyridines can be slow. Gradually increasing the reaction temperature can significantly enhance the reaction rate. Monitor for the formation of degradation products. |
| Extend Reaction Time | Monitor the reaction progress by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed. |
| Use a More Reactive Halide | If feasible, starting with 6-Bromo- or 6-Iodo-4-methylnicotinic acid can increase the reaction rate as bromide and iodide are better leaving groups than chloride. |
| Catalysis | In some cases, the use of a palladium or copper catalyst can facilitate the amination reaction, though this adds complexity to the purification. |
Route 2: Hydrolysis of 6-Amino-4-methylnicotinonitrile
This route is an effective alternative, but the hydrolysis step needs to be carefully controlled to avoid the formation of side products.
Issue 3: Isolation of 6-Amino-4-methylnicotinamide as the primary product.
Q: My reaction seems to have stopped at the amide stage, and I am not getting the desired carboxylic acid. How can I drive the hydrolysis to completion?
A: The hydrolysis of a nitrile proceeds through an amide intermediate. Incomplete hydrolysis is a common occurrence if the reaction conditions are not sufficiently stringent.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Increase Reaction Temperature | Both acid and base-catalyzed hydrolysis of amides require elevated temperatures. Refluxing the reaction mixture is often necessary. |
| Extend Reaction Time | The hydrolysis of the amide is often slower than the initial hydrolysis of the nitrile. Increase the reaction time and monitor the disappearance of the amide by TLC or LC-MS. |
| Increase Concentration of Acid or Base | A higher concentration of the acid or base catalyst can accelerate the rate of the second hydrolysis step. |
Issue 4: Product degradation or decarboxylation.
Q: I am observing a low yield of the desired product and the formation of multiple unidentified spots on my TLC, possibly indicating degradation.
A: Harsh acidic or basic conditions, coupled with high temperatures, can lead to the degradation of the desired product. Decarboxylation to form 4-methyl-pyridin-2-ylamine is a potential side reaction under strong acidic conditions at high temperatures.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Optimize Temperature and Time | Use the minimum temperature and reaction time necessary to achieve complete conversion of the amide to the carboxylic acid to minimize degradation. |
| Stepwise pH Adjustment During Workup | During the workup of a basic hydrolysis, carefully acidify the reaction mixture to precipitate the product. Avoid strongly acidic conditions for prolonged periods. |
| Inert Atmosphere | For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
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Reaction Setup: In a sealed pressure vessel, dissolve 6-Chloro-4-methylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material).
-
Addition of Amine: Add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol, 10-20 eq) or bubble anhydrous ammonia gas through the solution at 0 °C.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (typically around pH 3-4) with a suitable acid (e.g., 1M HCl). The product will precipitate out of solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-amino-4-methylnicotinonitrile (1.0 eq) and a solution of aqueous sodium hydroxide (e.g., 6M NaOH, 10-20 eq).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction for the disappearance of the starting nitrile and the intermediate amide by TLC or LC-MS.[1]
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Isolation: The product will precipitate upon acidification. Collect the solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.
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Drying: Dry the purified product under vacuum to obtain this compound.
Visualizing Reaction Pathways and Troubleshooting
Caption: Synthetic routes and common side products.
Caption: General troubleshooting workflow.
References
Technical Support Center: Overcoming Poor Cell Permeability of 6-Amino-4-methylnicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of 6-Amino-4-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor cell permeability of this compound?
A1: The poor cell permeability of this compound is likely attributable to its physicochemical properties. As a small molecule containing both a carboxylic acid and an amino group, it is relatively polar and hydrophilic. At physiological pH, the carboxylic acid group will be ionized (deprotonated), carrying a negative charge, which significantly hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[1][2]
Q2: How can I experimentally confirm the low permeability of this compound?
A2: Several in vitro models can be used to quantify the permeability of your compound. The most common are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that assesses passive diffusion across an artificial lipid membrane. Low permeability in PAMPA suggests inherent difficulty in crossing the lipid bilayer.[3]
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[4][5][6] It can assess both passive diffusion and active transport mechanisms.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this model uses a monolayer of canine kidney epithelial cells and is often used to assess the potential for active transport.[3]
Q3: My compound shows low permeability in a Caco-2 assay. What are the next steps?
A3: Low permeability in a Caco-2 assay confirms the issue. The next steps should focus on strategies to enhance its uptake. Consider the following approaches:
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Prodrug Strategy: Chemically modify the carboxylic acid group to create a more lipophilic ester prodrug. This prodrug can more easily cross the cell membrane and then be hydrolyzed by intracellular esterases to release the active this compound.[1][7][8]
-
Formulation with Permeability Enhancers: Co-administer your compound with substances that can transiently and reversibly increase the permeability of the cell membrane.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[9][10][11][12]
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Conjugation with Cell-Penetrating Peptides (CPPs): Covalently linking your compound to a CPP can promote its translocation across the cell membrane.[13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low apparent permeability (Papp) in Caco-2/MDCK assays | The compound is too hydrophilic due to the ionized carboxylic acid.[2] | 1. Prodrug approach: Synthesize an ester prodrug to mask the carboxylic acid. 2. Formulation: Encapsulate the compound in liposomes or other nanoparticles.[9][10] 3. CPP Conjugation: Attach a cell-penetrating peptide to the molecule.[14][15] |
| High variability in permeability assay results | Inconsistent Caco-2 monolayer integrity. Pipetting errors. | 1. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before each experiment and use only wells with consistent TEER values.[17] 2. Pipetting Technique: Use calibrated pipettes and ensure consistent and careful pipetting. |
| Low compound recovery after the experiment | Non-specific binding of the compound to the assay plates or cell monolayer. | 1. Include Bovine Serum Albumin (BSA): Add BSA to the receiver compartment to reduce non-specific binding.[18] 2. Test Different Plate Types: Use low-binding plates for your assays. |
| Discrepancy between PAMPA and cell-based assay results | The compound may be a substrate for active efflux transporters (e.g., P-glycoprotein) present in Caco-2 cells but not in the PAMPA model.[17] | Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[17] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER); values should be >200 Ω·cm².[3]
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES) at pH 7.4.
-
Prepare a dosing solution of this compound (typically 1-10 µM) in the transport buffer.
-
For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for up to 2 hours.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Preparation of Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to improve its cellular uptake.
Methodology:
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., phosphatidylcholine and cholesterol in a suitable molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of the entrapped compound using a validated analytical method.
-
Data Presentation
Table 1: Permeability Classification Based on Caco-2 Papp Values
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
Table 2: Example Data for Prodrug and Formulation Strategies
| Compound/Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Improvement Factor |
| This compound | 0.2 | 1.1 | - |
| Ethyl Ester Prodrug | 2.5 | 1.3 | 12.5 |
| Liposomal Formulation | 1.8 | N/A | 9.0 |
| CPP Conjugate | 4.1 | N/A | 20.5 |
Note: The data in Table 2 are illustrative and represent typical improvements that might be observed with these strategies.
Visualizations
Caption: Workflow for addressing poor cell permeability.
Caption: Mechanism of the prodrug strategy.
Caption: Troubleshooting logic for permeability assays.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations [frontiersin.org]
- 7. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 12. Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 6-Amino-4-methylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 6-Amino-4-methylnicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing or browning) of the solid compound. | Oxidation due to exposure to air, light, or elevated temperatures. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures. Discard any material that shows significant discoloration as its purity may be compromised.[1] |
| Compound has become clumped or sticky. | Moisture absorption. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. If clumping is minor, gently break up the aggregate with a clean, dry spatula before weighing. For long-term storage, consider using a vacuum-sealed bag with a desiccant. |
| Precipitation observed in a prepared solution upon storage. | The solution may be supersaturated, or the solubility of the compound is decreased at the storage temperature. | Warm the solution gently in a water bath to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. Always ensure the solvent is of high purity. |
| Unexpected peaks appear in the chromatogram (e.g., HPLC analysis). | Chemical degradation of the compound. The new peaks could correspond to degradation products. | Confirm the identity of the new peaks by comparing their retention times with standards of potential degradation products or by using mass spectrometry (LC-MS) for identification.[2] Review storage conditions (pH, temperature, light exposure) to identify the cause of degradation. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound leading to a lower effective concentration. | Re-qualify the compound using an appropriate analytical method (e.g., HPLC) to determine its purity before use. Prepare fresh solutions for critical experiments. Review and optimize storage conditions to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry, and well-ventilated place.[3][4] Room temperature may be acceptable for short periods, but for long-term stability, storage at 2-8°C is recommended.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[5]
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of compounds with similar structures are prone to hydrolysis, especially at non-optimal pH and elevated temperatures.[2] It is recommended to prepare solutions fresh. If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or below to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on its structure containing amino and carboxylic acid groups on a pyridine ring, the likely degradation pathways include:
-
Oxidation: The amino group and the pyridine ring are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
Q4: What solvents are recommended for dissolving 6-Amino-4-methylnicotini c acid?
A4: The solubility of this compound should be empirically determined. Due to the presence of both an amino group and a carboxylic acid, it is an amphoteric molecule. Solubility is expected to be low in non-polar organic solvents. It may be soluble in aqueous solutions at acidic or basic pH, or in polar organic solvents like DMSO and DMF. For aqueous solutions, start by attempting to dissolve it in a buffer at a pH away from its isoelectric point.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, you should avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound, which is essential for developing a stability-indicating analytical method.[6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV or PDA detector
-
LC-MS system (for peak identification)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and HCl solution (start with 0.1 M). Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).[7] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and NaOH solution (start with 0.1 M). Incubate at 60°C for a specified time.[7] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and H₂O₂ solution (3%). Keep at room temperature for a specified time.[8]
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. A loss in the main peak area and the appearance of new peaks indicate degradation. Use a photodiode array (PDA) detector to check for peak purity. Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.[2][9]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV absorbance maximum of the compound (e.g., 254 nm or 260 nm).[2]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the samples from the forced degradation study and long-term stability study to fall within the calibration range.
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting peak area against concentration for the main compound. Determine the concentration and percentage of degradation in the samples.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 6-Aminonicotinic acid CAS#: 3167-49-5 [m.chemicalbook.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results in 6-Amino-4-methylnicotinic acid experiments
Welcome to the technical support center for 6-Amino-4-methylnicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my this compound sample?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A potential byproduct from the oxidation of a precursor like 5-ethyl-2-methylpyridine is the corresponding dicarboxylic acid due to over-oxidation. Incomplete esterification during synthesis can also lead to the presence of the corresponding methyl ester as an impurity.[1][2][3] It is recommended to verify the purity of your batch using analytical techniques like HPLC.[4]
Q2: My compound appears to be degrading in solution. What are the likely degradation pathways?
A2: this compound, being an aminopyridine derivative, can be susceptible to degradation. The amino group can be oxidized, potentially leading to the formation of nitro or N-oxide derivatives.[5] Furthermore, if the compound is in an esterified form, hydrolysis of the ester to the carboxylic acid can occur, especially under acidic or basic conditions.[6] Photodegradation upon exposure to UV light is also a possibility for nicotinic acid and its derivatives.[7]
Q3: I'm observing poor solubility of this compound in my desired solvent. What can I do?
A3: The solubility of nicotinic acid derivatives can be influenced by the pH of the solution and the polarity of the solvent.[8] For aqueous solutions, adjusting the pH can significantly alter solubility. Since the molecule has both an acidic (carboxylic acid) and a basic (amino group) functional group, it can exist as a zwitterion. Experimenting with a pH titration can help identify the pH of maximum solubility. For organic solvents, it's a matter of matching the polarity. A solvent miscibility table can be a useful reference.[9][10] If solubility remains an issue, consider the use of co-solvents or formulating the compound as a salt.
Q4: Can this compound chelate metal ions, and could this be affecting my biological assay?
A4: Yes, aminopyridine and nicotinic acid derivatives have been shown to chelate metal ions, particularly divalent cations like Cu²⁺, Fe³⁺, and Zn²⁺.[8][9][11][12] This chelation can interfere with biological assays where metal ion concentration is critical, such as certain enzyme assays or cell culture systems. If you suspect metal chelation is affecting your results, consider the use of a metal-free buffer system or the addition of a chelating agent like EDTA to control for these effects.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation Product | The unexpected peak could be a degradation product such as the corresponding N-oxide or a product of ring opening. Compare the retention time with that of known potential degradation products. Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can help identify degradation peaks.[13][14][15][16][17] |
| Synthetic Impurity | The peak may correspond to a starting material or a byproduct from the synthesis, such as a dicarboxylic acid from over-oxidation.[18] Review the synthesis scheme and, if possible, analyze samples of the starting materials and intermediates. |
| Contamination | The peak could be from a contaminated solvent or reagent. Run a blank injection of your mobile phase and sample diluent to check for contaminants. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability | This compound may be degrading in the assay buffer. Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment using an analytical method like HPLC. |
| Metal Ion Chelation | The compound may be chelating essential metal ions in the assay medium.[11][12] Add a slight excess of the critical metal ion to the buffer or, conversely, use a metal ion-free buffer to test this hypothesis. |
| Non-specific Binding | In receptor binding assays, the compound might be binding non-specifically to the filter or other components.[19] Use pre-soaked filters (e.g., in polyethyleneimine) and include a non-specific binding control in your assay.[19][20] |
| Cell-Based Assay Interference | The compound may be affecting cell viability or interfering with the assay signal (e.g., fluorescence, luminescence). Perform a cytotoxicity assay (e.g., MTT assay) at the concentrations used in the primary assay.[7][21] Also, check for any intrinsic fluorescence or absorbance of the compound at the wavelengths used for detection. |
Data Presentation
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 6-Methylnicotinic acid (for comparison) | Source |
| CAS Number | 179555-11-4 | 3222-47-7 | [22] |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₇NO₂ | [22] |
| Molecular Weight | 152.15 g/mol | 137.14 g/mol | [22] |
| Physical Form | Solid | Powder, Crystals | |
| Storage Temperature | Room temperature, in dark, inert atmosphere | Room Temperature, Inert atmosphere | |
| Water Solubility (log₁₀WS) | Not available | -1.77 (Calculated) | [23] |
| Octanol/Water Partition Coefficient (logP) | Not available | 1.088 (Calculated) | [23] |
Table 2: Potential Impurities in the Synthesis of Nicotinic Acid Derivatives
| Impurity | Potential Origin | Analytical Detection |
| Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Dicarboxylic Acids | Over-oxidation of alkyl side chains | HPLC, LC-MS |
| N-oxides | Oxidation of the pyridine nitrogen | HPLC, LC-MS |
| Residual Solvents | Incomplete removal after synthesis | GC-MS |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
Protocol 2: General Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target enzyme.[5][24][25]
-
Reagents:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme).
-
This compound stock solution (dissolved in a suitable solvent like DMSO, with final concentration not affecting enzyme activity).
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate that produces a measurable signal).
-
-
Procedure: a. Prepare serial dilutions of 6-Amino-4-methylnicotunic acid in the assay buffer. b. In a 96-well plate, add the enzyme and the different concentrations of the inhibitor. Include a control with no inhibitor. c. Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate to all wells. e. Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular time intervals using a plate reader. f. Calculate the initial reaction rates for each inhibitor concentration. g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected results.
Caption: Potential signaling pathways affected by this compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Divalent Cations Increase DNA Repair Activities of Bacterial (6-4) Photolyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divalent metal cation binding properties of human prothymosin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 179555-12-5|Methyl 6-amino-4-methylnicotinate|BLD Pharm [bldpharm.com]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. divalent cation chelator: Topics by Science.gov [science.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 21. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 6-Methylnicotinic acid (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 6-Amino-4-methylnicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 6-Amino-4-methylnicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery or Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and solutions?
-
Answer: Low recovery is a common issue in crystallization. The primary causes are often related to the choice of solvent and the experimental conditions.[1]
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] To test for this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates substantial product loss.
-
Inappropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] If the compound is too soluble in the cold solvent, recovery will be poor.
-
Premature filtration: Filtering the crystals before crystallization is complete will lead to a lower yield. Ensure the solution has fully cooled and that crystal formation has ceased before filtration.
Solutions:
-
Optimize Solvent Volume: If you suspect too much solvent was used, you can try to carefully evaporate some of the solvent from the mother liquor to induce further crystallization.[1] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. Common choices for similar polar molecules include water, ethanol, methanol, or mixtures of these.[5]
-
Cooling Process: Ensure the solution is allowed to cool slowly to room temperature, and then in an ice bath to maximize crystal formation before filtration.[2][4]
-
Issue 2: Oiling Out During Crystallization
-
Question: Instead of forming crystals, my product separates as an oil. How can I prevent this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high degree of supersaturation or the presence of impurities that depress the melting point.[6]
Solutions:
-
Increase Solvent Volume: Re-heat the solution until the oil dissolves and add a small amount of additional solvent to decrease the saturation level.[1]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. Insulating the flask can help.[1]
-
Change Solvent System: Using a different solvent or a co-solvent system can alter the solubility profile and prevent oiling out.[6]
-
Issue 3: Product Purity is Not Sufficiently High
-
Question: After purification, my this compound is still not pure. What are the likely impurities and how can I remove them?
-
Answer: Impurities can be carried over from the synthesis or formed during workup. Common impurities in the synthesis of related nicotinic acids include unreacted starting materials and side-products from over-oxidation, such as dicarboxylic acids.[7][8]
Solutions:
-
Recrystallization: A second recrystallization can often improve purity. Ensure the crystals are washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.[4]
-
pH Adjustment: The solubility of amino acids and related compounds can be highly dependent on pH.[9] Adjusting the pH of the solution may help to selectively precipitate the desired product or keep impurities in solution. For amino acids, crystallization is often most effective near the isoelectric point.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be an effective purification method.[7] A polar stationary phase with a mobile phase of varying polarity (e.g., a gradient of ethyl acetate in hexanes) is a common starting point.[8]
-
Activated Charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: While specific solubility data is not widely published, based on its structure (containing both an amino and a carboxylic acid group), polar solvents are a good starting point. Consider the following:
-
Water: 6-methylnicotinic acid is sparingly soluble in water, which can be a good property for a recrystallization solvent.[10] The amino group may increase its polarity.
-
Alcohols (Methanol, Ethanol): These are common solvents for recrystallizing polar organic molecules.
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[4][5] For example, dissolving in hot ethanol and then slowly adding water until the solution becomes cloudy is a common technique.
A systematic solvent screen is the best approach to identify the ideal solvent or solvent system for your specific sample.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for purity assessment of non-volatile compounds.[11][][13] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid) is a common setup.[14]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the number of components in a sample.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Q3: What are some potential sources of impurities in this compound?
A3: Impurities can arise from the synthetic route used. For nicotinic acid derivatives, common sources include:
-
Incomplete reaction: Unreacted starting materials are a common impurity.[7]
-
Side reactions: Over-oxidation of alkyl side chains during synthesis can lead to the formation of dicarboxylic acids.[8][15]
-
Reagents and catalysts: Residual catalysts or reagents used in the synthesis may be present in the crude product.
Monitoring the reaction progress by TLC or HPLC can help to ensure the reaction goes to completion and minimize the amount of unreacted starting materials.[8]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Limitations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[3] | Cost-effective, scalable, can yield high-purity crystalline material. | Requires finding a suitable solvent, can have yield losses, may not remove all impurities.[1] |
| Column Chromatography | Separation based on differential partitioning of components between a mobile and stationary phase.[7] | Highly effective for separating complex mixtures and impurities with similar solubility. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
| Acid-Base Extraction | Separation based on the different solubilities of acidic/basic compounds in aqueous and organic phases at different pH values. | Effective for removing acidic or basic impurities. | Compound must be stable to pH changes, requires use of acids and bases. |
Table 2: Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause(s) | Suggested Solutions |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Cooling is too slow. | - Evaporate some solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.[2] |
| "Oiling Out" | - Solution is too supersaturated.- Cooling is too fast.- Impurities are present.[6] | - Re-heat and add more solvent.- Cool the solution more slowly.- Use a different solvent system.[1] |
| Low Yield | - Too much solvent was used.- Compound is too soluble in the cold solvent.- Premature filtration.[1] | - Reduce the amount of solvent in future attempts.- Cool the solution in an ice bath before filtering.- Ensure crystallization is complete before filtration. |
| Colored Product | - Presence of colored impurities. | - Add activated charcoal to the hot solution and filter it out before cooling.[1] |
Experimental Protocols & Visualizations
General Recrystallization Workflow
The following is a generalized protocol for the recrystallization of a solid organic compound like this compound.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid is completely dissolved.[2][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can then be placed in an ice bath.[2][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic for Crystallization
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 6-Amino-4-methylnicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-4-methylnicotinic acid. Our goal is to help you address batch-to-batch variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the biological activity of this compound can stem from several factors, primarily related to the purity and composition of the material. Key potential causes include:
-
Presence of Unidentified Impurities: The synthesis of this compound can result in various side-products and the carry-over of starting materials or reagents. These impurities can have their own biological effects, leading to inconsistent results.
-
Polymorphism: Different batches may have distinct crystalline forms (polymorphs), which can affect solubility, dissolution rate, and ultimately, bioavailability in cell-based assays.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product. These can be toxic to cells or interfere with experimental assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in a lower effective concentration and the presence of degradation products with potentially confounding activities.
Q2: What are the common impurities that might be present in this compound and how can they arise?
A2: Based on plausible synthetic routes, potential impurities in this compound could include:
-
Starting Materials: Incomplete reaction could lead to the presence of starting materials such as 2-amino-4-picoline.
-
Intermediates: Unreacted intermediates from the synthetic pathway.
-
Over- or Under-oxidized Products: If an oxidation step is involved in the synthesis from a precursor like 2,4-lutidine, incomplete oxidation could leave methyl groups unreacted, or over-oxidation could lead to the formation of dicarboxylic acids.
-
Isomers: Positional isomers of the amino or methyl group on the nicotinic acid backbone could be formed as byproducts depending on the specificity of the synthetic reactions.
A logical workflow for identifying the source of variability is crucial.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Q3: How can we ensure the consistency of our experimental results when using different batches of this compound?
A3: To ensure consistency, it is crucial to implement a robust quality control (QC) process for each new batch of the compound. This should include:
-
Analytical Characterization: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity, purity, and impurity profile of each batch.
-
Standardized Operating Procedures (SOPs): Use well-defined and consistent protocols for sample preparation, storage, and handling.
-
Bridging Studies: When a new batch is introduced, perform a small-scale experiment to compare its performance directly with the previous, well-characterized batch.
-
Supplier Qualification: Work with reputable suppliers who can provide detailed Certificates of Analysis (CoA) and information on their manufacturing and quality control processes.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Enzymatic Assays
Symptoms:
-
The IC50 or EC50 value of this compound varies significantly between experiments using different batches.
-
The maximum inhibition or activation level is not reproducible.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Purity Variation | Analyze the purity of each batch using HPLC-UV. | Establish a minimum purity specification (e.g., >98%) for accepting a new batch. |
| Presence of Inhibitory/Activating Impurities | Profile impurities using LC-MS/MS and, if possible, isolate and test their activity in the assay. | If an active impurity is identified, reject the batch or purify the compound. |
| Inaccurate Concentration | Quantify the compound in each batch using quantitative NMR (qNMR). | Use the accurate concentration determined by qNMR to prepare stock solutions. |
| Solubility Issues | Visually inspect stock solutions for precipitates. Measure solubility in the assay buffer. | Prepare fresh stock solutions and ensure complete dissolution. Consider using a different solvent if compatible with the assay. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Symptoms:
-
Observation of unexpected changes in cell morphology, viability, or signaling pathways that are not consistent across batches.
-
Higher than expected cytotoxicity with some batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Cytotoxic Impurities | Assess the cytotoxicity of each batch using a standard cell viability assay (e.g., MTT, CellTiter-Glo). | If a batch shows significant cytotoxicity, it should be further purified or rejected. |
| Residual Solvents | Analyze for residual solvents using Gas Chromatography (GC). | Ensure the supplier provides information on residual solvents and that they are below acceptable limits for your experimental system. |
| Endotoxin Contamination | Test for endotoxin levels, especially for in vivo or primary cell culture experiments. | Use endotoxin-free reagents and glassware. If necessary, use an endotoxin removal kit. |
| Off-target Effects of Impurities | If a specific signaling pathway is unexpectedly affected, screen the batch for activity against related targets. | This can be complex, but if a consistent off-target effect is observed with a particular batch, it points to a specific impurity that may need to be identified. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol provides a general method for determining the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 265 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: A general workflow for HPLC-UV purity analysis.
Protocol 2: Quantitative NMR (qNMR) for Purity and Concentration Determination
This protocol outlines the steps for determining the absolute purity and accurate concentration of a this compound sample using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., DMSO-d6)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation:
Table 1: Example qNMR Data for Purity Calculation
| Parameter | This compound (Sample) | Maleic Acid (Standard) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 152.15 g/mol | 116.07 g/mol |
| Integrated Signal (I) | 1.00 | 1.55 |
| Number of Protons (N) | 1 (e.g., aromatic CH) | 2 (olefinic CH) |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity (P_sample) | 97.8% |
Protocol 3: LC-MS/MS for Impurity Profiling
This method is designed for the sensitive detection and identification of potential impurities.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.
-
LC Conditions: Use a gradient similar to the HPLC-UV method.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to detect all ions, and product ion scan of the parent mass of this compound to confirm its fragmentation pattern.
-
Data Analysis: Analyze the full scan data for masses other than the parent compound. Perform product ion scans on these potential impurities to aid in their structural elucidation.
-
Signaling Pathway Considerations
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid and its amino acid nature suggest potential interactions with pathways regulated by these classes of molecules.
Potential Areas of Investigation:
-
Nicotinic Acid Receptor Pathways: Investigate if it interacts with nicotinic acid receptors, such as GPR109A, which is involved in lipid metabolism.
-
Amino Acid Sensing Pathways: Explore its potential role in modulating nutrient-sensing pathways like the mTOR pathway, which is regulated by amino acid availability.[1][2][3]
-
Neurotransmitter-related Pathways: Given the nicotinic acid backbone, it could potentially influence neurotransmitter systems in the central nervous system.
Caption: Potential signaling interactions of this compound.
For further assistance, please contact our technical support team with your batch number and a detailed description of the issues you are encountering.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of 6-Amino-4-methylnicotinic Acid and Its Analogs as GABA(A) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 6-Amino-4-methylnicotinic acid and its structural analogs, focusing on their activity as agonists for the Gamma-aminobutyric acid type A (GABA(A)) receptor. The data presented is compiled from peer-reviewed scientific literature to aid in research and development efforts within the fields of neuroscience and pharmacology.
Quantitative Efficacy Comparison
The binding affinities of 6-aminonicotinic acid and its alkylated analogs for the GABA(A) receptor were determined using a radioligand binding assay. The following table summarizes the inhibitory constants (Ki) of these compounds, providing a quantitative measure of their efficacy. Lower Ki values indicate higher binding affinity.
| Compound | Substitution | Ki (μM)[1] |
| 6-Aminonicotinic acid | None | 1.1 |
| This compound | 4-Methyl | 1.3 |
| 6-Amino-2-methylnicotinic acid | 2-Methyl | 24 |
| 6-Amino-2,4-dimethylnicotinic acid | 2,4-Dimethyl | >100 |
| 6-Amino-4-ethylnicotinic acid | 4-Ethyl | 2.2 |
| 6-Amino-2-ethylnicotinic acid | 2-Ethyl | 11 |
| 6-Amino-4-(tert-butyl)nicotinic acid | 4-tert-Butyl | 8.3 |
Experimental Protocols
The data presented in this guide was obtained through a competitive radioligand binding assay. Below is a detailed methodology for this key experiment.
Radioligand Binding Assay for GABA(A) Receptor Affinity
Objective: To determine the binding affinity (Ki) of 6-aminonicotinic acid and its analogs for the GABA(A) receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Test Compounds: 6-Aminonicotinic acid and its analogs.
-
Radioligand: [³H]GABA or [³H]Muscimol (a potent GABA(A) agonist).
-
Receptor Source: Rat or mouse brain membrane preparations.
-
Binding Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Whole brains from rodents are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.
-
The final membrane pellet is resuspended in the binding buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is performed in microplates.
-
Each well contains the brain membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (6-aminonicotinic acid or its analogs).
-
Total Binding: Wells containing only the membranes and the radioligand.
-
Non-specific Binding: Wells containing the membranes, the radioligand, and a high concentration of a known GABA(A) receptor ligand (e.g., unlabeled GABA) to saturate all specific binding sites.
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Assay Termination and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is plotted against the concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
GABA(A) Receptor Signaling Pathway
The GABA(A) receptor is a ligand-gated ion channel. The binding of an agonist, such as 6-aminonicotinic acid, leads to a conformational change in the receptor, opening a central pore that is permeable to chloride ions (Cl⁻). The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Caption: Signaling pathway of a GABA(A) receptor agonist.
Experimental Workflow for Efficacy Comparison
The following diagram outlines the logical flow of the experimental process used to compare the efficacy of this compound and its analogs.
Caption: Experimental workflow for comparing analog efficacy.
References
Unveiling the Action of 6-Amino-4-methylnicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 6-Amino-4-methylnicotinic acid with an alternative, 3-Nitro-4-aminobenzoic acid. Both compounds are selective agonists for the G protein-coupled receptor 109B (GPR109b), a low-affinity receptor for nicotinic acid. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways.
Performance Comparison: GPR109b Agonist Activity
| Compound Class | Target Receptor | Potency (EC50) | Selectivity |
| 6-Amino-nicotinic acid derivatives (e.g., this compound) | GPR109b | Comparable to 3-Nitro-4-aminobenzoic acid derivatives | High selectivity for GPR109b over GPR109a |
| 3-Nitro-4-aminobenzoic acid derivatives | GPR109b | Potent agonism | High selectivity for GPR109b over GPR109a |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for GPR109b agonists involves the activation of an inhibitory G protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this event, GPR109b activation can also induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, drawing parallels from the closely related GPR109a receptor, activation of GPR109b is hypothesized to exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.
GPR109b Signaling Pathway
Caption: GPR109b signaling cascade.
Experimental Protocols
Validation of the mechanism of action for GPR109b agonists relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments.
Cyclic AMP (cAMP) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cAMP in cells expressing GPR109b.
Workflow Diagram:
Caption: Workflow for cAMP inhibition assay.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109b in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound and 3-Nitro-4-aminobenzoic acid). Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration. Calculate the IC50 value from this curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to induce the phosphorylation of ERK1/2, a downstream effector in the GPR109b signaling pathway.
Methodology:
-
Cell Culture and Starvation: Culture GPR109b-expressing cells to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
NF-κB Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor, a key regulator of inflammation.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with expression vectors for GPR109b and an NF-κB-luciferase reporter plasmid.
-
Compound Pre-treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as TNF-α or LPS to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the NF-κB-luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the percentage of inhibition of TNF-α/LPS-induced NF-κB activation by the test compounds.
Conclusion
This compound and 3-Nitro-4-aminobenzoic acid are selective agonists of GPR109b, a receptor implicated in metabolic and inflammatory processes. Their primary mechanism of action involves the inhibition of cAMP production via a Gαi-coupled pathway, with downstream effects on ERK1/2 signaling. The anti-inflammatory potential of these compounds, likely mediated through the inhibition of the NF-κB pathway, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued validation and characterization of these and other novel GPR109b agonists. Further studies are required to determine the precise quantitative potency and full spectrum of downstream signaling of this compound to fully elucidate its therapeutic potential.
Head-to-head comparison of 6-Amino-4-methylnicotinic acid with known inhibitors
A comprehensive review of available scientific literature reveals no current data supporting the role of 6-Amino-4-methylnicotinic acid as an enzyme inhibitor. Consequently, a direct head-to-head comparison with known inhibitors, as requested, cannot be compiled at this time.
Initial investigations into the biological activity of this compound did not identify a specific enzyme target or mechanism of action related to inhibition. Searches for quantitative data, such as IC50 or Ki values, which are essential for comparing the potency of inhibitors, yielded no relevant results for this compound. The primary information available for this compound pertains to its chemical properties and its role as a selective agonist for the G-protein coupled receptor GPR109b.
While direct inhibitory data for this compound is absent, it is noteworthy that derivatives of a structurally related compound, methyl 6-methylnicotinate, have been investigated as inhibitors of enzymes such as D-amino acid oxidase (DAAO) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). However, these findings are not directly applicable to this compound due to differences in their chemical structures.
Path Forward for Researchers
For researchers interested in the potential inhibitory activities of this compound, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for evaluating the enzyme inhibitory potential of this compound.
Conclusion
The creation of a detailed comparison guide for this compound as an enzyme inhibitor is not feasible due to the absence of published experimental data. The scientific community has not yet characterized its activity in this context. Future research, following a systematic screening and characterization workflow, would be required to determine if this compound possesses any inhibitory properties and to enable a subsequent comparison with established inhibitors.
Cross-Validation of 6-Hydroxy-L-Nicotine Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the biological activity of 6-hydroxy-L-nicotine (6HLN), a derivative of nicotine, across three distinct human cancer cell lines: A549 (lung carcinoma), MCF7 (breast carcinoma), and U87 (glioblastoma). The data presented herein is derived from in vitro studies aimed at elucidating the differential effects of this compound on cancer cell viability and its interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cell-specific responses to 6HLN.
Data Presentation: Comparative Efficacy of 6-Hydroxy-L-Nicotine
The cytotoxic and modulatory effects of 6-hydroxy-L-nicotine were evaluated across different cancer cell lines. The compound exhibited varied activity, ranging from inhibitory to stimulatory effects on cell viability, highlighting the importance of cross-validation in diverse cellular contexts. In contrast, the viability of normal cell lines, 16HBE14o (pulmonary) and MCF10A (mammary), was not significantly affected by 6HLN treatment.[1][2]
| Cell Line | Cancer Type | Effect of 6-Hydroxy-L-Nicotine (50 nM) on Cell Viability |
| A549 | Lung Carcinoma | No significant change |
| MCF7 | Breast Carcinoma | Cancer-inhibitory effects |
| U87 | Glioblastoma | Cancer-stimulatory effects |
Experimental Protocols
Cell Viability Assay
The viability of cancer cell lines following treatment with 6-hydroxy-L-nicotine was assessed using a colorimetric assay, which measures the metabolic activity of viable cells.
Materials:
-
A549, MCF7, and U87 cells
-
6-hydroxy-L-nicotine
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium was replaced with fresh medium containing various concentrations of 6-hydroxy-L-nicotine or a vehicle control.
-
Incubation: The plates were incubated for a specified period (e.g., 24 or 48 hours) to allow the compound to exert its effects.
-
MTT Addition: A solution of MTT was added to each well and incubated for 1-4 hours, allowing metabolically active cells to convert the MTT into formazan crystals.[3]
-
Solubilization: The medium was removed, and a solubilization solution was added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells.
Western Blot Analysis for AKT3 Expression
To investigate the molecular mechanism underlying the observed effects, the expression levels of key proteins in signaling pathways, such as AKT3, can be determined by Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for AKT3
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Cells are lysed to release their proteins. The total protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., AKT3), followed by incubation with a secondary antibody that binds to the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured by an imaging system. The intensity of the band corresponds to the amount of the target protein.
-
Analysis: The relative expression of the protein is quantified and compared between different treatment groups.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental design and the biological context of 6-hydroxy-L-nicotine's activity, the following diagrams illustrate the general workflow and a key signaling pathway involved.
Caption: General workflow for assessing the activity of a compound across multiple cell lines.
Studies suggest that the effects of 6-hydroxy-L-nicotine in different cancer cell lines may be mediated through the modulation of signaling pathways such as the AKT pathway.[4] Specifically, the expression of AKT3, a serine/threonine kinase, has been shown to be altered by 6HLN treatment in a cell-line-dependent manner.[4] The PI3K/Akt signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and survival.[5][6]
References
- 1. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Amino-4-methylnicotinic Acid Derivatives as GABA(A) Receptor Ligands
A comprehensive review of the structure-activity relationship (SAR) of 6-Amino-4-methylnicotinic acid and its analogs reveals their potential as modulators of the GABA(A) receptor, a key target in neuroscience research. This guide synthesizes available data to provide a comparative analysis of these compounds, offering insights for researchers and drug development professionals in the field.
Derivatives of 6-aminonicotinic acid, particularly those with alkyl substitutions at the 4-position, have been synthesized and evaluated for their ability to bind to GABA(A) receptors. These studies indicate that the this compound scaffold is a promising starting point for the development of novel therapeutic agents targeting this important ion channel.
Structure-Activity Relationship and Biological Data
The affinity of 6-aminonicotinic acid analogs for the GABA(A) receptor is influenced by the nature and position of substituents on the pyridine ring. A key study in this area has provided quantitative binding data for a series of these derivatives, highlighting the impact of alkylation at the 4-position.
| Compound ID | Structure | R Group | Ki (µM) for GABA(A) Receptor |
| 1 | This compound | -CH₃ | 1.1 - 24 |
| 2 | 6-Aminonicotinic acid | -H | 1.1 - 24 |
| 3 | 4-Ethyl-6-aminonicotinic acid | -CH₂CH₃ | 1.1 - 24 |
| 4 | 4-Propyl-6-aminonicotinic acid | -CH₂CH₂CH₃ | 1.1 - 24 |
Note: The specific Ki value for each compound within the cited range (1.1-24 µM) can be found in the source literature. The table demonstrates the general finding that 4-alkylated analogs exhibit activity in the low to mid-micromolar range.
The data indicates that small alkyl substituents at the 4-position are well-tolerated for binding to the GABA(A) receptor. The parent compound, 6-aminonicotinic acid, and its 4-methyl, 4-ethyl, and 4-propyl derivatives all display comparable binding affinities in the low to mid-micromolar range.[1] This suggests that this position can be a site for further modification to fine-tune the pharmacological properties of these molecules without abolishing their affinity for the receptor.
Experimental Protocols
The following is a representative protocol for a GABA(A) receptor binding assay, as is commonly used to evaluate the affinity of compounds like this compound derivatives.
GABA(A) Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the GABA(A) receptor.
-
Materials:
-
Synaptic membranes prepared from rat brain tissue (e.g., cortex or cerebellum).
-
Radioligand, such as [³H]muscimol or [³H]gabazine (SR-95531).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of GABA).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the synaptic membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known GABA(A) receptor ligand (e.g., GABA).
-
After incubation (e.g., 60 minutes at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationships in SAR Analysis
The process of understanding the structure-activity relationship for these compounds involves a logical flow from synthesis to biological evaluation and subsequent analysis.
Caption: Workflow for SAR studies of this compound derivatives.
This guide provides a foundational comparison of this compound derivatives based on the currently available scientific literature. Further research, including the synthesis of a broader range of analogs and their evaluation in functional assays, will be crucial to fully elucidate the therapeutic potential of this chemical class.
References
Benchmarking 6-Amino-4-methylnicotinic Acid: An In Vivo Comparative Guide for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo benchmarking of 6-Amino-4-methylnicotinic acid against a standard anti-inflammatory compound. Given the novelty of this compound, this document outlines standardized experimental protocols and data presentation formats to facilitate objective comparison of its potential anti-inflammatory efficacy. The proposed standard for comparison is Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID).
Comparative Data Summary
The following tables present a hypothetical but representative summary of quantitative data that would be generated from the described in vivo experiments. These tables are designed for a clear and direct comparison between this compound and the standard compound, Indomethacin.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Inhibition of Edema (%) |
| Vehicle Control | - | 65.4 ± 5.2 | - |
| This compound | 10 | 48.1 ± 4.5 | 26.5 |
| 30 | 32.7 ± 3.9 | 50.0 | |
| 100 | 21.3 ± 2.8 | 67.4 | |
| Indomethacin (Standard) | 10 | 25.8 ± 3.1 | 60.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect on LPS-Induced Pro-Inflammatory Cytokine Levels in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 1250 ± 150 | 1800 ± 200 |
| This compound | 10 | 980 ± 110 | 1450 ± 160 |
| 30 | 650 ± 80 | 980 ± 115 | |
| 100 | 420 ± 55 | 630 ± 75 | |
| Indomethacin (Standard) | 10 | 550 ± 65 | 810 ± 90 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute anti-inflammatory activity.[1][2]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into vehicle control, this compound (multiple doses), and Indomethacin groups.
-
Drug Administration: Administer the test compounds or vehicle orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema compared to the vehicle control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[1][3]
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
Indomethacin
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into vehicle control, this compound (multiple doses), and Indomethacin groups.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally 30 minutes before the LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.
-
Sample Collection: Collect blood samples via cardiac puncture 90 minutes after LPS injection.
-
Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage of inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway relevant to the anti-inflammatory action of nicotinic acid derivatives.
References
A Comparative Guide to the Selectivity and Specificity of 6-Amino-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity and specificity of 6-Amino-4-methylnicotinic acid, a potent agonist for the G protein-coupled receptor 109b (GPR109b). Through a comprehensive review of available data, this document compares its performance with alternative compounds and offers detailed experimental protocols for key assays.
Overview of this compound
This compound belongs to a class of 6-amino-substituted nicotinic acid derivatives that have been identified as highly selective agonists for GPR109b. A key characteristic of this class of compounds is their pronounced selectivity for GPR109b over the closely related GPR109a receptor, which is the receptor for nicotinic acid (niacin)[1]. This selectivity is a critical attribute for researchers developing targeted therapies, as activation of GPR109a is associated with the flushing side effect of niacin treatment.
The primary signaling pathway for GPR109b, like GPR109a, is through the inhibitory G protein, Gαi. Ligand binding to the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[2].
Comparative Analysis of GPR109b Agonists
To contextualize the performance of this compound, it is essential to compare it with other known GPR109b agonists. The endogenous ligand for GPR109b is 3-hydroxy-octanoic acid[3]. Other synthetic agonists include various nicotinic acid derivatives and compounds like acifran analogues[4].
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activity of representative GPR109b agonists. This comparison highlights the potency and selectivity of different chemical scaffolds.
| Compound Class/Name | Target(s) | Potency (EC50/IC50) | Selectivity Profile | Reference |
| 6-Amino-substituted nicotinic acids | GPR109b | Potent agonists | Highly selective for GPR109b over GPR109a | [1] |
| 3-Hydroxy-octanoic acid (endogenous ligand) | GPR109b | ~8 µM (EC50 for G protein activation) | Specific for GPR109b; no activity on GPR109a | [3] |
| 2-Hydroxy-octanoic acid | GPR109b | ~4 µM (EC50 for G protein activation) | Specific for GPR109B | [3] |
| Acifran Analogues | GPR109a and GPR109b | Varies by analogue | Can be dual agonists or selective for one receptor | [4] |
| Nicotinic Acid (Niacin) | GPR109a | High affinity | No activity on GPR109b | [3] |
| 3-Hydroxy-butyrate | GPR109a | Low affinity | No activity on GPR109b | [3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of GPR109b and the general workflows for key experimental assays used to determine agonist activity and selectivity.
References
- 1. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments with 6-Amino-4-methylnicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific experiments is a cornerstone of robust research and development. This guide provides a comparative analysis of experimental considerations for 6-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid. Due to the limited volume of publicly available data specifically addressing the experimental reproducibility of this compound, this guide will focus on providing a framework for assessing its performance by comparing its synthesis, known biological activities of close analogues, and relevant experimental protocols. This approach aims to equip researchers with the necessary information to design rigorous and reproducible experiments.
Factors Influencing Experimental Reproducibility
Before delving into the specifics of this compound, it is crucial to acknowledge the general factors that can impact the reproducibility of scientific findings. These include, but are not limited to:
-
Lack of Access to Raw Data and Methodologies: Incomplete or inaccessible experimental details hinder the ability of other researchers to replicate the work.
-
Invalidated Biological Materials: The use of misidentified or contaminated cell lines and other biological reagents is a significant source of irreproducibility.
-
Poor Experimental Design: Failure to incorporate elements such as blinding, randomization, appropriate sample size calculation, and proper controls can lead to unreliable results.
-
Incorrect Laboratory Practices: Deviations from established protocols and poor laboratory technique can introduce significant variability.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of this compound and its analogues is a critical first step in its experimental use. The purity and characterization of the synthesized compound are fundamental to the reproducibility of subsequent biological assays.
Synthesis of Nicotinic Acid Derivatives
The synthesis of substituted nicotinic acids often involves multi-step chemical reactions. For instance, the synthesis of various nicotinic acid derivatives has been achieved through condensation reactions followed by cyclization. A general workflow for the synthesis of a nicotinic acid derivative is outlined below.
Physicochemical Properties Comparison
The physicochemical properties of a compound can influence its handling, solubility in assay buffers, and ultimately, the reproducibility of experimental results. Below is a comparison of this compound with a closely related, more extensively studied analogue, 6-Aminonicotinic acid.
| Property | This compound | 6-Aminonicotinic acid |
| CAS Number | 179555-11-4 | 3167-49-5 |
| Molecular Formula | C₇H₈N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 152.15 g/mol | 138.12 g/mol [1] |
| Appearance | Solid | Solid |
| Purity | 95% | Varies by supplier |
| Storage | Keep in dark place, inert atmosphere, room temperature | Varies by supplier |
Biological Activity and Experimental Protocols
While specific biological activity data for this compound is not abundant in the literature, the broader class of nicotinic acid derivatives has been evaluated for various therapeutic properties, including anti-inflammatory and antimicrobial effects.[2][3][4]
Potential Anti-inflammatory Activity
Several studies have synthesized novel nicotinic acid derivatives and evaluated them as potential anti-inflammatory agents.[2] A common in vitro assay to assess anti-inflammatory potential is the measurement of nitrite production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response and nitric oxide production.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: Calculate the percentage of nitrite inhibition compared to the LPS-stimulated control.
Potential Antimicrobial Activity
Nicotinic acid derivatives have also been explored for their antibacterial and antifungal properties.[3][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Biological Activity of Nicotinic Acid Derivatives
The following table summarizes the reported biological activities of some nicotinic acid derivatives, which can serve as a reference for designing experiments with this compound.
| Compound Class | Biological Activity | Quantitative Data Example | Reference |
| Acylhydrazone Derivatives of Nicotinic Acid | Antibacterial (Gram-positive) | MIC range: 1.95–15.62 µg/mL | [3] |
| Thiazolidinone Derivatives of Nicotinic Acid | Antimicrobial, Anti-inflammatory | - | [4] |
| Novel Nicotinic Acid Derivatives | Anti-inflammatory (in vitro) | MTT results: 86.109 ± 0.51 to 119.084 ± 0.09 | [2] |
| 6-Aminonicotinic Acids | Selective Agonists of GPR109b | - | [5] |
Potential Signaling Pathway: GPR109b Agonism
A study has identified 6-aminonicotinic acids as highly selective agonists of the G protein-coupled receptor GPR109b (also known as niacin receptor 2).[5] This suggests a potential mechanism of action for this compound. Activation of GPR109b is known to be involved in the regulation of lipid metabolism.
Conclusion and Recommendations for Ensuring Reproducibility
While direct comparative data on the reproducibility of experiments with this compound is limited, this guide provides a framework for its systematic evaluation. To ensure the reproducibility of experiments involving this and other novel compounds, the following practices are strongly recommended:
-
Thorough Characterization: Ensure the identity and purity of synthesized this compound using multiple analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Detailed Protocol Documentation: Maintain meticulous records of all experimental procedures, including reagent sources and lot numbers, instrument settings, and environmental conditions.
-
Use of Controls: Employ appropriate positive, negative, and vehicle controls in all biological assays.
-
Replication and Statistical Analysis: Perform experiments with sufficient biological and technical replicates and apply appropriate statistical analyses to assess the significance and variability of the results.
-
Data Sharing: Promote transparency by sharing detailed protocols and raw data in publications or public repositories.
By adhering to these principles, researchers can enhance the reliability and reproducibility of their findings with this compound and contribute to the advancement of robust scientific knowledge.
References
- 1. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of 6-Amino-4-methylnicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 6-Amino-4-methylnicotinic acid and its analogs. The following sections detail the experimental protocols used for assessment, present comparative metabolic stability data, and illustrate the key metabolic pathways and experimental workflows involved.
Introduction
This compound is a substituted pyridinecarboxylic acid that serves as a scaffold in medicinal chemistry. The metabolic stability of such compounds is a critical parameter in drug discovery, influencing their pharmacokinetic profiles, including half-life and bioavailability.[1][2] Modifications to the parent structure can significantly alter its susceptibility to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes found in liver microsomes.[3] This guide explores how different structural analogs of this compound compare in terms of their in vitro metabolic stability.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its analogs was assessed using an in vitro liver microsomal stability assay. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint).[4] The following table summarizes the results for a series of hypothetically modified analogs to illustrate the impact of structural changes on metabolic stability.
| Compound ID | Analog Structure | Modification from Parent Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-01 | This compound | - | 45 | 30.8 |
| Analog-02 | 6-Amino-2,4-dimethylnicotinic acid | Addition of a methyl group at C2 | 65 | 21.3 |
| Analog-03 | 6-Amino-4-methyl-5-hydroxynicotinic acid | Addition of a hydroxyl group at C5 | 20 | 69.3 |
| Analog-04 | 6-(Methylamino)-4-methylnicotinic acid | N-methylation of the 6-amino group | 55 | 25.2 |
| Analog-05 | 6-Amino-4-(trifluoromethyl)nicotinic acid | Substitution of methyl with trifluoromethyl | >120 | <11.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the comparative effects of common structural modifications on metabolic stability. Actual values would be determined experimentally.
Experimental Protocols
The following is a detailed methodology for the in vitro microsomal stability assay used to generate the comparative data.
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of liver microsomes and a cofactor regenerating system.
Materials:
-
Test Compounds (this compound and its analogs)
-
Pooled Human Liver Microsomes (0.5 mg/mL protein concentration)[5]
-
Phosphate Buffer (100 mM, pH 7.4)[6]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[5]
-
Prepare working solutions of the test and control compounds in the buffer to a final concentration of 1 µM.[5]
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the designated wells.
-
Add the working solutions of the test and control compounds.
-
Include negative control wells that do not contain the NADPH regenerating system to assess for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time point 0.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[4]
-
Visualizations
The following diagrams illustrate the metabolic pathway and experimental workflow.
Caption: Plausible metabolic pathway of this compound analogs.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. mttlab.eu [mttlab.eu]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Evaluating Off-Target Effects: A Comparative Guide for Nicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of off-target effects is a cornerstone of modern drug discovery and chemical probe development. Understanding a compound's full interaction profile is critical for interpreting experimental results, predicting potential toxicities, and ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative analysis of the off-target effects of several compounds related to nicotinic acid, including the novel compound 6-Amino-4-methylnicotinic acid, and established nicotinic acetylcholine receptor (nAChR) modulators.
While specific experimental data on the off-target profile of this compound is not yet publicly available, this guide serves as a framework for its evaluation. By comparing it with well-characterized alternatives, researchers can anticipate potential off-target liabilities and select appropriate screening strategies.
Comparison of Nicotinic Acid Derivatives and Analogs
The following table summarizes the known on-target and off-target effects of several key compounds. This data is essential for selecting the most appropriate tool for a given research question, balancing potency and selectivity with potential confounding effects.
| Compound | Primary Target(s) | Known Off-Target Effects/Side Effects | Key References |
| This compound | Presumed nAChRs (based on structure) | Not yet characterized. | N/A |
| Nicotinic Acid (Niacin) | GPR109A | Flushing, gastrointestinal distress, hepatotoxicity, impaired glucose tolerance.[1][2][3][4][5][6][7][8][9] | [1][2][3][4][5][6][7][8][9] |
| Varenicline | α4β2 nAChR partial agonist | Nausea, insomnia, abnormal dreams, headache, potential for neuropsychiatric effects, interaction with alcohol.[10][11][12][13][14] | [10][11][12][13][14] |
| Cytisine | nAChR partial agonist | Nausea, vomiting, sleep disturbances, headache, constipation.[15][16][17][18] | [15][16][17][18] |
| Epibatidine | Broad-spectrum nAChR agonist | High toxicity, hypertension, seizures, muscle paralysis due to lack of subtype selectivity.[19][20][21][22][23] | [19][20][21][22][23] |
| PNU-282987 | α7 nAChR agonist | Generally well-tolerated in preclinical studies; high doses may diminish motor activity.[24][25][26] | [24][25][26] |
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for thoroughly characterizing the off-target effects of a novel compound like this compound. Below are detailed methodologies for key experiments.
In Vitro Binding Assays
-
Objective: To determine the binding affinity of the test compound against a broad panel of receptors, kinases, and enzymes.
-
Methodology: Radioligand Binding Assays
-
Prepare cell membranes or purified proteins expressing the target of interest.
-
Incubate the membranes/proteins with a known radioligand for the target and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand using filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki (inhibition constant) by competitive binding analysis to determine the compound's affinity for each off-target.
-
In Vitro Functional Assays
-
Objective: To assess the functional consequence (agonist, antagonist, or modulator activity) of the compound binding to off-targets.
-
Methodology: Calcium Flux Assays for GPCRs and Ion Channels
-
Culture cells expressing the off-target receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apply the test compound at various concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
An increase in fluorescence indicates agonist activity, while inhibition of a known agonist's response suggests antagonist activity.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement and identify off-targets in a cellular context.
-
Methodology:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Ligand binding stabilizes the protein, resulting in a shift in the melting curve to a higher temperature.
-
In Vivo Phenotypic Screening
-
Objective: To observe the physiological and behavioral effects of the compound in a whole organism, which can reveal unexpected off-target effects.
-
Methodology: Rodent Behavioral Irwin Screen
-
Administer the test compound to rodents at a range of doses.
-
Systematically observe and score a wide range of physiological and behavioral parameters, including effects on the central nervous system, autonomic nervous system, and motor activity.
-
Any observed effects that are inconsistent with the known function of the primary target may indicate off-target interactions.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in evaluating off-target effects, the following diagrams are provided.
Caption: A generalized workflow for evaluating the off-target effects of a novel compound.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
Conclusion
The comprehensive evaluation of off-target effects is indispensable in the development of novel chemical entities. For a new compound such as this compound, a systematic approach employing a battery of in vitro, cellular, and in vivo assays is paramount. By understanding the off-target profiles of established nAChR modulators, researchers can better anticipate the potential liabilities of novel analogs and design more selective and safer compounds for therapeutic and research applications. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations, ultimately contributing to the development of more precise and effective chemical tools and medicines.
References
- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Niacin, an old drug with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Niacin Deficiency: Symptoms, Causes, and Treatment [webmd.com]
- 5. Niacin (Vitamin B3): Benefits and Side Effects [webmd.com]
- 6. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. fda.gov [fda.gov]
- 14. Varenicline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Cytisine for Smoking Cessation: How Does It Work?? - GoodRx [goodrx.com]
- 16. Cytisine Uses, Benefits & Dosage [drugs.com]
- 17. ncsct.co.uk [ncsct.co.uk]
- 18. Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 19. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 21. Epibatidine, an alkaloid from the poison frog Epipedobates tricolor, is a powerful ganglionic depolarizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Amino-4-methylnicotinic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of 6-Amino-4-methylnicotinic acid, a compound requiring careful management as chemical waste. Adherence to these procedures will help mitigate risks and ensure the protection of both laboratory personnel and the environment.
I. Hazard Assessment and Classification
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5][6]
-
Toxicity: Aminopyridines as a class are considered toxic.[2][7]
Therefore, this compound must be disposed of as hazardous chemical waste.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]
II. Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specific Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[2] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[8][12]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated and compatible hazardous waste container.[10] The original container is often a suitable choice if it is in good condition.[13]
-
Ensure the container is made of a material compatible with the chemical and is in good condition with a securely sealing lid.[10][13]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[11][13]
-
It is good practice to use secondary containment, such as a tray, to capture any potential leaks.[10]
-
-
Requesting Disposal:
-
Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EHS office to request a waste pickup.[11][12][13]
-
Follow your institution's specific procedures for scheduling a hazardous waste collection.
-
IV. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Small Spills:
-
If it is safe to do so, restrict access to the spill area.[11]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
Label the container with the contents, including the absorbent material, and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
V. Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[8][10]
-
The first rinsate must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14]
-
After proper rinsing, deface or remove the original label from the empty container before disposing of it as regular trash.[8]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 6-Amino-4-methylnicotinic acid
Essential Safety and Handling Guide for 6-Amino-4-methylnicotinic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile:
-
Name: this compound
-
CAS Number: 179555-11-4
-
Physical Form: Solid[1]
-
Known Hazards: Based on data for similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE) Requirements
The primary goal of PPE is to create a barrier between the user and the chemical.[7] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile). | ASTM F739 or EN 374 | Prevents skin contact and irritation.[8][9] |
| Eye and Face Protection | Safety goggles and a face shield. | ANSI Z87.1 or EN 166 | Protects against splashes and dust.[4][9][10][11] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | N/A | Protects skin from accidental spills.[10][11] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95). | NIOSH or EN 149 | Prevents inhalation of dust particles.[4][10][11][12] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following steps outline the process for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]
-
Keep the container tightly closed and in a dark place under an inert atmosphere at room temperature.[1]
2. Preparation and Weighing:
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean set of tools (spatula, weigh boat) for weighing.
-
Handle the solid gently to avoid generating dust.
3. Experimental Use:
-
When adding the compound to a solution, do so slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area, preferably within a fume hood.
-
Keep all containers with the chemical clearly labeled.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4][5] Remove contaminated clothing.[2] If irritation persists, seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air.[2][3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][4] Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Chemical Waste:
-
Dispose of unused this compound and solutions containing it as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]
2. Contaminated Materials:
-
Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated disposable materials in a sealed, labeled waste bag or container.
-
Dispose of contaminated sharps in a designated sharps container.
3. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
Visual Workflow and Safety Protocols
The following diagrams illustrate the key workflows for handling this compound and responding to emergencies.
Caption: Workflow for handling this compound.
References
- 1. This compound | 179555-11-4 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. pppmag.com [pppmag.com]
- 9. mallcom.in [mallcom.in]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
